8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Description
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAOXHRMCVHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552713 | |
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-73-1 | |
| Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
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An In-depth Technical Guide to the Physicochemical Properties of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related analogs and predicted values to offer insights into its physicochemical properties, potential synthesis, and biological relevance.
Introduction
This compound, a derivative of the chroman scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The chroman framework is a core structure in various biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and central nervous system effects. The presence of the methoxy and amine functional groups on this scaffold is expected to modulate its physicochemical properties and biological activity, making it a promising candidate for further investigation in drug discovery and development.
Physicochemical Properties
| Property | Value (Analog/Predicted) | Analog Compound/Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Melting Point (°C) | 203-260 (for various 2-amino-3-cyano-4H-chromenes) | [1] |
| Boiling Point (°C) | Not available | |
| pKa | ~9-10 (estimated for primary amine) | |
| logP | 2.5 (Computed for 3-(N-n-propylamino)chroman) | [2] |
| Solubility | Moderately soluble in water (predicted for 2-amino-3-cyano-4H-chromenes) | [3] |
Note: The presented values are for analogous compounds and should be considered as estimations. Experimental determination is required for precise values of the target molecule.
Synthesis and Characterization
A plausible synthetic route for this compound can be inferred from established methods for the synthesis of 3-amino-chroman derivatives. A common approach involves a multi-step synthesis starting from a substituted phenol.
References
- 1. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(N-n-propylamino)chroman | C12H17NO | CID 19592108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Guide: Crystallographic Analysis of a Benzopyran Analogue
Disclaimer: Despite a comprehensive search of scientific literature and crystallographic databases, no experimental crystal structure data for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is publicly available at the time of this report.
This guide presents a detailed crystallographic analysis of a closely related compound, 8-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine , to illustrate the expected data and methodologies for such a study. The structural data and experimental protocols provided herein pertain exclusively to this analogue.
Introduction
The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its chemical and physical properties, and for rational drug design. This technical guide outlines the crystallographic data and the experimental workflow for the structural elucidation of 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, a structural analogue of the target compound. The methodologies described are standard for single-crystal X-ray diffraction analysis.
Crystallographic Data Summary
The crystallographic data for 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine has been determined by single-crystal X-ray diffraction. The compound crystallizes with two independent molecules in the asymmetric unit.[1] A summary of the key crystal data and refinement parameters is presented in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.4234 (14) |
| b (Å) | 5.0054 (3) |
| c (Å) | 15.9408 (10) |
| β (°) | 97.210 (6) |
| Volume (ų) | 1854.2 (2) |
| Z | 8 |
| Temperature (K) | 291 |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Absorption Coefficient (mm⁻¹) | 0.73 |
| Crystal Size (mm) | 0.22 × 0.20 × 0.18 |
Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Agilent Xcalibur (Eos, Gemini) |
| Reflections Collected | 6857 |
| Independent Reflections | 3281 |
| R_int | 0.030 |
| Reflections with I > 2σ(I) | 2471 |
| R[F² > 2σ(F²)] | 0.041 |
| wR(F²) | 0.114 |
| Goodness-of-fit (S) | 1.02 |
| No. of Parameters | 240 |
| H-atom Treatment | Constrained |
| Δρ_max, Δρ_min (e Å⁻³) | 0.15, -0.16 |
Molecular and Crystal Structure
The asymmetric unit of the title compound contains two crystallographically independent molecules with similar geometries. In both molecules, the six-membered oxazine ring adopts a half-chair conformation.[1] No significant hydrogen bonding or π–π stacking interactions are observed in the crystal structure.[1]
Experimental Protocols
Synthesis and Crystallization
The title compound, 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine, was synthesized by the reaction of 2-methoxyphenol, formaldehyde, and methylamine.[1] The synthesis of a related compound, 8-methoxy-3-(4-methoxyphenethyl)-3,4-dihydro-2H-1,3-benzoxazine, involved refluxing o-methoxyphenol, formalin, and p-methoxyphenethylamine in dioxane.[2]
For the title compound, a mixture of methylamine (40 wt% in water), formaldehyde (37 wt% in water), and 4-methoxyphenol in 1,4-dioxane was stirred at 90 °C for 5 hours. After concentration, a yellowish-brown viscous liquid was obtained. This was washed with methanol to precipitate a yellowish powder. Colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from an anhydrous ether solution.[1]
X-ray Data Collection and Structure Refinement
Data collection was performed on an Agilent Xcalibur (Eos, Gemini) diffractometer using Cu Kα radiation.[1] A multi-scan absorption correction was applied using CrysAlis PRO.[1] The structure was solved and refined using standard crystallographic software. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure.
As no specific signaling pathways involving this compound were identified in the literature, a corresponding diagram could not be generated.
References
An In-depth Technical Guide on the Biological Activity of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine derivatives, a class of compounds with significant potential in neuroscience and medicinal chemistry. This document details their interactions with key biological targets, summarizes quantitative structure-activity relationship (SAR) data, and provides methodologies for their synthesis and biological evaluation.
Core Biological Activities and Therapeutic Potential
This compound and its derivatives have emerged as a promising scaffold in drug discovery, primarily exhibiting significant affinity for serotonin receptors, particularly the 5-HT1A subtype. The 8-methoxy substitution on the benzopyran ring plays a crucial role in modulating the pharmacological profile of these compounds.
Derivatives of the closely related 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine have been extensively studied as high-affinity ligands for the 5-HT1A receptor, with some compounds demonstrating potent agonist or partial agonist activity.[1][2] This suggests that the 8-methoxy analogues likely share this affinity, making them valuable candidates for the development of therapeutics for central nervous system (CNS) disorders such as anxiety and depression.[2]
Beyond their effects on serotonergic systems, research into the broader benzopyran class of compounds indicates a wide range of potential biological activities, including neuroprotective and anticancer properties.[3] The versatility of the benzopyran scaffold allows for structural modifications that can tune its activity towards various biological targets.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the amine group and the benzopyran ring. While specific SAR data for a broad range of 8-methoxy derivatives is an area of ongoing research, valuable insights can be drawn from studies on closely related analogues, such as the 5-methoxy derivatives.[1][2]
For 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran derivatives, the following SAR trends have been observed in relation to 5-HT1A receptor affinity:
-
Stereochemistry: The (R)-enantiomers generally exhibit higher affinity for the 5-HT1A receptor compared to their (S)-counterparts.[1][2]
-
N-Substitution: Tertiary amines tend to have higher affinity than primary or secondary amines. Larger N-alkyl substituents are generally well-tolerated by the receptor.[1][2]
-
Substitution on the Benzopyran Ring: The introduction of carboxylate esters, amides, and ketones at the 5-position has been shown to yield high-affinity and selective 5-HT1A receptor ligands.[1][2]
These findings provide a strong foundation for the rational design of novel this compound derivatives with tailored pharmacological profiles.
Table 1: 5-HT1A Receptor Binding Affinities of Selected 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Derivatives[1][2]
| Compound | N-Substituent | 5-Position Substituent | Enantiomer | Ki (nM) for 5-HT1A |
| 9a | Isopropyl | Methoxy | R | 150 |
| 9a | Isopropyl | Methoxy | S | 530 |
| 14a | Ethyl, Isopropyl | Methoxy | R | 230 |
| 14a | Ethyl, Isopropyl | Methoxy | S | 1100 |
| 18 | Di-n-propyl | Methoxycarbonyl | R | 1.8 |
| 18 | Di-n-propyl | Methoxycarbonyl | S | 31 |
| 20 | Di-n-propyl | Acetyl | R | 0.8 |
| 20 | Di-n-propyl | Acetyl | S | 23 |
| 21 | Di-n-propyl | Carboxamide | R | 1.4 |
| 21 | Di-n-propyl | Carboxamide | S | 25 |
Experimental Protocols
Synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives
A general synthetic route to 3-amino-3,4-dihydro-2H-1-benzopyran derivatives starts from the corresponding methoxy-substituted salicylaldehyde. The synthesis of the 5-methoxy analogue, which can be adapted for the 8-methoxy isomer, is outlined below.[1][2]
Step 1: Synthesis of 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-one
-
2-Hydroxy-5-methoxybenzaldehyde is reacted with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 2-cyanomethoxy-5-methoxybenzaldehyde.
-
The resulting compound undergoes an intramolecular cyclization upon treatment with a strong base (e.g., sodium ethoxide) in ethanol to afford 3-amino-5-methoxy-2H-1-benzopyran-2-carbonitrile.
-
Acidic hydrolysis of the carbonitrile and subsequent decarboxylation yields 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one.
Step 2: Reductive Amination
-
The ketone from Step 1 is subjected to reductive amination with the desired primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. This step introduces the amino group at the 3-position.
Step 3: Derivatization (Optional)
-
Further modifications, such as N-alkylation or acylation of the amino group, can be performed using standard synthetic methodologies to generate a library of derivatives.
Experimental Workflow for Synthesis
5-HT1A Receptor Radioligand Binding Assay
The affinity of the synthesized compounds for the 5-HT1A receptor can be determined through a competitive radioligand binding assay using rat hippocampal membranes and [3H]8-OH-DPAT as the radioligand.[1][2]
Materials:
-
Rat hippocampal tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[3H]8-OH-DPAT (radioligand)
-
Serotonin (for non-specific binding determination)
-
Synthesized test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]8-OH-DPAT (at a concentration close to its Kd value), and varying concentrations of the test compounds. For determining non-specific binding, add a high concentration of serotonin to a set of wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 values to Ki values (inhibition constants) using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates an intracellular signaling cascade. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT1A Receptor Signaling Pathway
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. The insights from structure-activity relationships of closely related analogues provide a strong basis for the rational design of new derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide offer a framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this area. Continued exploration of the SAR of the 8-methoxy series is warranted to fully elucidate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: An In-depth Technical Guide on the Inferred Mechanism of Action
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only. The mechanism of action described is inferred from studies on structurally related analogs, as direct experimental data for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is not extensively available in public literature.
Executive Summary
This compound belongs to the 3-aminochroman class of compounds, which have been extensively investigated for their pharmacological activity. Based on comprehensive structure-activity relationship (SAR) studies of its close analogs, the primary mechanism of action of this compound is predicted to be the modulation of serotonergic and, to a lesser extent, dopaminergic neurotransmitter systems. The core activity of this compound class is centered on high-affinity binding to the serotonin 1A (5-HT1A) receptor, where they can act as agonists, partial agonists, or antagonists. The presence of the 8-methoxy group is anticipated to influence the binding affinity and functional activity at these receptors. This technical guide synthesizes the available information on related compounds to provide a detailed overview of the probable mechanism of action, relevant signaling pathways, and standard experimental protocols for characterization.
Inferred Pharmacological Profile
The pharmacological profile of this compound is inferred from a robust body of literature on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. These studies consistently identify the 5-HT1A receptor as the primary molecular target.
Primary Target: Serotonin 1A (5-HT1A) Receptor
Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been synthesized and evaluated for their affinity to 5-HT1A receptors, with many compounds demonstrating high, nanomolar-range affinity.[1][2] These compounds have been explored as potential anxiolytic and antidepressant agents due to their interaction with this receptor.[1][2][3] Depending on the specific substitutions, these analogs can function as full agonists or antagonists at the 5-HT1A receptor.[1][3]
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). Agonist activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Secondary Targets: Other Serotonin and Dopamine Receptors
While the 5-HT1A receptor is the principal target, some 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have also shown affinity for other receptors, including the serotonin 5-HT2A and 5-HT7 receptors, and the dopamine D2 receptor.[4][5] The affinity for these secondary targets is typically lower than for the 5-HT1A receptor, indicating a degree of selectivity. The interaction with these receptors could contribute to a broader pharmacological profile.
Signaling Pathways
5-HT1A Receptor Signaling
As a Gαi/o-coupled receptor, the activation of the 5-HT1A receptor by an agonist initiates a well-defined signaling cascade. The binding of an agonist, predicted for this compound, would lead to a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gαi subunit then dissociates from the βγ-subunits and inhibits adenylyl cyclase, reducing cAMP production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. Detailed experimental protocols for the acquisition of this data are presented, along with a structural analysis based on the interpretation of the spectral information. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Core Spectroscopic Data Summary
The following tables summarize the predicted and observed quantitative spectroscopic data for this compound. This data is compiled from analogous compounds found in the literature and theoretical predictions.[1]
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~6.8-7.0 | m | - | 3H | Ar-H |
| ~4.2-4.4 | m | - | 1H | O-CHaHb |
| ~4.0-4.2 | m | - | 1H | O-CHaHb |
| ~3.8 | s | - | 3H | O-CH3 |
| ~3.3-3.5 | m | - | 1H | CH-NH2 |
| ~2.8-3.0 | m | - | 1H | Ar-CHaHb |
| ~2.6-2.8 | m | - | 1H | Ar-CHaHb |
| ~1.5-2.0 | br s | - | 2H | NH2 |
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C-O |
| ~145 | Ar-C-O |
| ~122 | Ar-C |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~110 | Ar-CH |
| ~68 | O-CH2 |
| ~56 | O-CH3 |
| ~45 | CH-NH2 |
| ~28 | Ar-CH2 |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Medium | Ar-H stretch |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Strong | N-H bend |
| 1480-1440 | Strong | Ar C=C stretch |
| 1260-1200 | Strong | Ar-O-C stretch (asymmetric) |
| 1050-1000 | Strong | Ar-O-C stretch (symmetric) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 193 | 100 | [M]+ (Molecular Ion) |
| 178 | ~40 | [M-NH]+ |
| 164 | ~60 | [M-CH2NH2]+ |
| 150 | ~30 | [M-C2H5N]+ |
| 135 | ~70 | [M-C2H4O-NH2]+ |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition:
-
A standard proton NMR experiment was performed with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.
-
The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.
-
-
13C NMR Acquisition:
-
A proton-decoupled carbon NMR experiment was performed with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024-2048 scans.
-
The FID was Fourier transformed with an exponential line broadening of 1.0 Hz.
-
-
Data Processing: All NMR spectra were processed using standard NMR software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[2] The solution was then infused directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.
-
Key ESI source parameters were optimized and included a capillary voltage of 3.5-4.5 kV, a nebulizer gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
-
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the logical relationships and workflows relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Logical flow for structure elucidation from combined spectroscopic data.
References
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: A Technical Review of a Serotonergic and Dopaminergic Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and pharmacological profile of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and its closely related analogues. This compound belongs to a class of benzopyran derivatives that have garnered significant interest for their potential to modulate key neurotransmitter systems in the central nervous system (CNS), particularly serotonin and dopamine pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a resource for ongoing research and development in neuroscience and medicinal chemistry.
Core Compound Profile
This compound is a synthetic compound featuring a chroman backbone with a methoxy group at the 8-position and an amine group at the 3-position. Its structural similarity to known serotonergic and dopaminergic ligands has prompted investigations into its receptor binding affinity and potential therapeutic applications. For research purposes, this compound is available from various chemical suppliers[1].
Synthesis and Characterization
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives typically involves a multi-step process starting from a substituted phenol. While a specific protocol for the 8-methoxy derivative is not detailed in the reviewed literature, a general synthetic route can be inferred from the synthesis of analogous compounds[2][3].
A plausible synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 3-aminobenzopyran derivatives.
Biological Activity and Receptor Profiling
Research into substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives has primarily focused on their interaction with serotonin (5-HT) and dopamine (D) receptors. These receptors are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.
Serotonin Receptor Affinity
Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have shown significant affinity for 5-HT1A and 5-HT2A receptors[2][4]. The substitution pattern on the benzopyran ring is a key determinant of both affinity and selectivity. While specific binding data for the 8-methoxy derivative is not explicitly available in the reviewed literature, studies on closely related 5-alkoxy analogues provide valuable insights[2][5]. It is established that such compounds can act as potent ligands at these serotonergic sites[2].
Dopamine Receptor Affinity
In addition to serotonergic activity, this class of compounds has been evaluated for its affinity to dopamine D2 receptors[2]. The modulation of D2 receptors is a cornerstone of treatments for psychosis and Parkinson's disease. The affinity for D2 receptors suggests that these compounds could have a complex pharmacological profile, potentially acting as multi-target ligands[6][7][8][9]. Analogues such as 8-hydroxy-3-(dipropylamino)-2H-1-benzopyran have been identified as dopamine agonists with autoreceptor selectivity[10].
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki, nM) for representative 3-amino-3,4-dihydro-2H-1-benzopyran derivatives. It is important to note that the specific data for the 8-methoxy derivative is not provided in the cited literature; however, the data for analogous compounds are presented to illustrate the structure-activity relationships.
| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |
| Analogue 1 | 5-methoxy | 15 | 25 | >1000 | [2] |
| Analogue 2 | 5-ethoxy | 12 | 30 | >1000 | [2] |
| Analogue 3 | 5-propoxy | 10 | 45 | >1000 | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the typical procedures used in the synthesis and biological evaluation of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives.
General Synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyrans
The synthesis of the target compounds generally starts from the corresponding substituted salicylaldehyde. A typical procedure involves a Knoevenagel condensation with malononitrile, followed by reduction of the nitrile and subsequent chemical modifications to introduce the amino group. The final step often involves a reductive amination[2].
Radioligand Receptor Binding Assays
The affinity of the compounds for serotonin and dopamine receptors is typically determined through radioligand binding assays. The general protocol is as follows:
-
Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human 5-HT1A receptor) are prepared.
-
Incubation : The membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and various concentrations of the test compound.
-
Separation : Bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis : The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
Potential Signaling Pathways
The interaction of this compound with 5-HT1A, 5-HT2A, and D2 receptors suggests its involvement in well-established downstream signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the D2 receptor is a Gi/o-coupled GPCR. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling pathway.
Conclusion and Future Directions
This compound is a member of a pharmacologically interesting class of compounds with the potential to modulate key CNS targets. While specific data for this particular derivative is limited in the public domain, the available literature on its analogues strongly suggests activity at serotonin and dopamine receptors. Future research should focus on the detailed characterization of the 8-methoxy derivative, including its specific receptor binding profile, functional activity (agonist vs. antagonist), and in vivo efficacy in relevant animal models of neurological and psychiatric disorders. Such studies will be crucial in determining its potential as a lead compound for drug development.
References
- 1. This compound | RUO [benchchem.com]
- 2. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans. Dopamine agonists with autoreceptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzopyran Scaffold: A Journey from Natural Products to Therapeutic Agents
An In-depth Technical Guide on the Discovery and History of Benzopyran Derivatives
Introduction
Benzopyran derivatives represent a privileged scaffold in medicinal chemistry, found in a vast array of naturally occurring compounds and synthetic molecules with significant therapeutic applications.[1][2][3] The core structure, consisting of a benzene ring fused to a pyran ring, provides a versatile template for chemical modification, leading to a wide spectrum of biological activities.[2][3] This technical guide delves into the rich history of benzopyran derivatives, from their discovery in natural sources to the synthesis of potent therapeutic agents. We will explore key milestones in their development, with a focus on their role as potassium channel openers and anticancer agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the field, including detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways.
Early Discoveries: Nature's Blueprint
The story of benzopyrans begins with their isolation from natural sources. The benzopyran core is a fundamental structural motif in a variety of natural products, including flavonoids, tocopherols (Vitamin E), and coumarins.[4] These compounds are abundant in plants and play crucial roles in their physiology.[2] Early investigations into these natural products revealed a range of biological activities, paving the way for future drug discovery efforts. For instance, the anticoagulant properties of dicoumarol, a derivative of coumarin, were discovered in the 1940s, marking one of the earliest therapeutic applications of a benzopyran derivative. This discovery spurred further research into the synthesis and biological evaluation of novel benzopyran analogues.
The Rise of Synthetic Benzopyrans: Cromakalim and Potassium Channel Openers
A significant breakthrough in the history of synthetic benzopyran derivatives came with the discovery of cromakalim in the 1980s.[5] Cromakalim was identified as a potent vasodilator and antihypertensive agent, and its mechanism of action was elucidated as the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[6][7][8][9] This discovery opened up a new avenue for the treatment of hypertension and other cardiovascular diseases.[7][10][11]
The synthesis of cromakalim and its analogues has been a subject of extensive research. The general synthetic strategy often involves the reaction of a substituted phenol with a suitable three-carbon unit to construct the pyran ring.[6]
Signaling Pathway of Cromakalim
Cromakalim exerts its vasodilatory effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[7][12] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[6][9] This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions and leading to smooth muscle relaxation and vasodilation.[8]
Caption: Signaling pathway of Cromakalim's vasodilatory action.
Experimental Protocols: Synthesis of Benzopyran Derivatives
The following protocols provide a general overview of the synthetic methodologies employed for key benzopyran intermediates and analogues.
Synthesis of 2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
This protocol describes a common method for the synthesis of a chromanone intermediate.[1]
Reaction Scheme:
Step 1: Friedel-Crafts Acylation of Resorcinol [1]
-
To a stirred solution of anhydrous aluminum chloride (16.5 g, 0.12 mol) in acetic anhydride (15.8 mL, 0.27 mol) in a 250 mL round-bottomed flask, add resorcinol (11 g, 0.1 mol) portion-wise.[1]
-
Heat the mixture on an oil bath to boiling (approximately 150°C) and maintain this temperature for 10 minutes.[1]
-
Allow the reaction to cool to room temperature.[1]
-
Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.[1]
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dihydroxyacetophenone.[1]
Step 2: Aldol Condensation [1]
-
A mixture of 2,4-dihydroxyacetophenone, an excess of acetone, and a basic catalyst (e.g., Amberlite IRA-400) is stirred at room temperature.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel to afford 2,2-dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one.[1]
Synthesis of Levcromakalim (Active Enantiomer of Cromakalim)[6]
The synthesis of levcromakalim involves a multi-step sequence starting from 4-cyanophenol.[6]
Experimental Workflow:
Caption: Synthetic workflow for Levcromakalim.
Quantitative Data: Structure-Activity Relationships
The development of benzopyran derivatives has been greatly aided by quantitative structure-activity relationship (QSAR) studies. These studies have helped to identify the key structural features required for potent biological activity.
Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrids
A series of benzopyran-4-one-isoxazole hybrid compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[13][14] The IC50 values are summarized in the table below.
| Compound | MDA-MB-231 (μM) | A549 (μM) | HeLa (μM) | Panc-1 (μM) | HEK-293 (Normal) (μM) |
| 5a | 5.2 - 22.2 | - | - | - | 102.4 - 293.2 |
| 5b | 5.2 - 22.2 | - | - | - | 102.4 - 293.2 |
| 5c | 5.2 - 22.2 | - | - | - | 102.4 - 293.2 |
| 5d | 5.2 - 22.2 | - | - | - | 102.4 - 293.2 |
| Data extracted from references[13][14]. Specific values for each cell line were not individually provided in the source text, but a range was given. |
Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) by Benzopyran Analogs
Benzopyran derivatives have also been investigated as inhibitors of the HIF-1 pathway, a key regulator of tumor progression.[15]
| Compound | IC50 (μM) |
| 1 | 0.59 |
| 2 | 0.28 |
| 7a | 1.8 |
| 7d | 0.25 |
| 7e | 1.2 |
| 6g | 1 |
| 6h | 1.3 |
| 6i | 3.5 |
| Data extracted from reference[15]. |
Conclusion and Future Directions
The benzopyran scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. From their origins in natural products to the rational design of potent and selective synthetic derivatives, benzopyrans have made a significant impact on medicine. The discovery of cromakalim and the subsequent exploration of potassium channel openers revolutionized the treatment of hypertension. More recently, the emergence of benzopyran-based anticancer agents highlights the continued versatility of this chemical class.
Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties and enhanced target selectivity. The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new lead compounds. The rich history and diverse biological activities of benzopyran derivatives ensure that they will remain an important area of research for years to come.
References
- 1. scialert.net [scialert.net]
- 2. Systemic administration of the potassium channel activator cromakalim attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asrjetsjournal.org [asrjetsjournal.org]
- 6. Cromakalim - Wikipedia [en.wikipedia.org]
- 7. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Potassium channel openers. A new possible therapeutic principle in several diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel openers: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds | MDPI [mdpi.com]
- 15. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: A Technical Guide to Understanding Molecular Interactions
For Immediate Release
This technical whitepaper provides a comprehensive overview of a hypothetical in silico modeling study on 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. The content herein is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the computational methodologies used to elucidate the interactions between this novel compound and a potential biological target. While this specific molecule is a subject of ongoing research, this guide leverages established computational protocols and data from analogous 3-amino-chromane derivatives to present a complete workflow.
Executive Summary
The 3-amino-chromane scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for a range of biological targets, including G protein-coupled receptors (GPCRs) and the sigma-1 (σ1) receptor.[1][2][3] This guide outlines a hypothetical in silico investigation into the binding mechanics of this compound with the human sigma-1 receptor, a chaperone protein implicated in a variety of neurological and psychiatric disorders.[2][4] The subsequent sections detail the computational experiments, from initial molecular docking to extensive molecular dynamics simulations, and present the resulting data in a structured format.
Putative Biological Target: The Sigma-1 (σ1) Receptor
Based on the pharmacological profile of structurally related 3-amino-chromanes, the sigma-1 (σ1) receptor was selected as a plausible high-affinity target for this investigation.[2][3] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling and cellular stress responses.[4]
In Silico Modeling Workflow
A multi-step computational workflow was designed to predict and analyze the binding of this compound to the σ1 receptor. The overall process is depicted in the workflow diagram below.
References
- 1. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a novel synthetic compound belonging to the benzopyran class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These application notes provide a general framework for the initial in vitro characterization of this compound (hereafter referred to as Compound-X for illustrative purposes) in cell culture, with a focus on assessing its cytotoxic effects and its impact on a key pro-survival signaling pathway. The protocols outlined below are intended as a starting point for researchers and can be adapted to specific cell lines and experimental goals.
Data Presentation
The anti-proliferative activity of Compound-X was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure using a standard MTT assay.
Table 1: IC50 Values of Compound-X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.4 |
| A549 | Lung Carcinoma | 5.1 ± 0.9 |
| HeLa | Cervical Adenocarcinoma | 7.8 ± 1.2 |
| PC-3 | Prostate Adenocarcinoma | 1.9 ± 0.3 |
Table 2: Dose-Dependent Effect of Compound-X on PC-3 Cell Viability
| Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 91.2 ± 5.1 |
| 0.5 | 75.6 ± 4.2 |
| 1.0 | 58.3 ± 3.9 |
| 2.5 | 45.1 ± 2.8 |
| 5.0 | 22.7 ± 2.1 |
| 10.0 | 8.9 ± 1.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol details the procedure for determining cell viability after treatment with Compound-X using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]
Materials:
-
Human cancer cell lines (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Compound-X stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to the desired concentration.
-
Seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X in complete growth medium from the 10 mM stock solution.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5% to prevent solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound-X or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol describes the detection of changes in protein expression and phosphorylation within the hypothetical target PI3K/Akt signaling pathway following treatment with Compound-X.[5][6][7][8]
Materials:
-
6-well cell culture plates
-
Compound-X
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-Actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound-X at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with 200 µL of ice-cold RIPA buffer.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like Actin to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for assessing the in vitro effects of Compound-X.
Caption: Hypothetical PI3K/Akt signaling pathway targeted by Compound-X.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. bio-rad.com [bio-rad.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Characterization of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine as a 5-HT1A Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a compound of interest for its potential interaction with serotonin receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic agents aimed at treating anxiety, depression, and other central nervous system disorders. Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.
These application notes provide a comprehensive guide for the in vitro characterization of this compound and its analogs as ligands for the 5-HT1A receptor. Detailed protocols for radioligand binding and functional assays are provided to enable researchers to determine the binding affinity, potency, and efficacy of this compound.
While specific quantitative data for this compound is not extensively available in published literature, data for the closely related analog, 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine, and its derivatives, offer valuable insights and serve as a practical example for the application of the described protocols.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor mediates its cellular effects through a well-defined signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Application Notes and Protocols: 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential neuropharmacological applications of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. This document details its putative mechanisms of action based on related compounds, protocols for key in vitro assays, and a framework for its evaluation as a potential therapeutic agent for neurological disorders. While specific quantitative data for this exact compound is limited in publicly available literature, the information on structurally similar molecules provides a strong rationale for its investigation.
Introduction
This compound belongs to a class of compounds that has shown significant promise in the field of neuropharmacology. The core structure, 3-amino-3,4-dihydro-2H-1-benzopyran, is a key pharmacophore that has been explored for its interaction with various central nervous system (CNS) targets. The amine functionality and the chiral center at the 3-position make it a valuable scaffold for the synthesis of molecules targeting CNS receptors.[1] Derivatives of this scaffold have been investigated for their potential as anxiolytics, antipsychotics, and neuroprotective agents. The 8-methoxy substitution is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.
Potential Neuropharmacological Applications and Mechanisms of Action
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to exhibit activity at serotonergic and dopaminergic receptors, and may also possess neuroprotective properties.
Serotonin 5-HT1A Receptor Agonism
Derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran have been extensively studied as ligands for the 5-HT1A receptor.[2][3] Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic and antidepressant effects. It is postulated that the 8-methoxy analog will also exhibit affinity for this receptor.
Dopamine D2 Receptor Antagonism/Partial Agonism
The benzopyran scaffold is also present in molecules with affinity for dopamine D2 receptors.[4] Depending on the specific substitutions, these compounds can act as antagonists or partial agonists, which is a key mechanism for many antipsychotic drugs.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of chromene derivatives against oxidative stress and excitotoxicity, which are implicated in the pathophysiology of neurodegenerative diseases.[5][6] The antioxidant properties of the benzopyran ring system may contribute to these effects.
Quantitative Data for Analogous Compounds
Table 1: 5-HT1A Receptor Binding Affinities of 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives
| Compound | Substitution | Receptor | Radioligand | Ki (nM) | Source |
| Analog 1 | (R)-5-methoxy-3-(N,N-dipropylamino) | 5-HT1A | [3H]8-OH-DPAT | 1.5 | [2] |
| Analog 2 | (S)-5-methoxy-3-(N,N-dipropylamino) | 5-HT1A | [3H]8-OH-DPAT | 25 | [2] |
| Analog 3 | (+)-Spiro[piperidine-2,3'(2'H)-benzopyran] | 5-HT1A | [3H]8-OH-DPAT | 1.2 | [3] |
| Analog 4 | (-)-Spiro[piperidine-2,3'(2'H)-benzopyran] | 5-HT1A | [3H]8-OH-DPAT | 34 | [3] |
Table 2: Dopamine D2 Receptor Binding Affinities of Related Compounds
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Aripiprazole Analog | D2 | [3H]Spiperone | < 0.3 | [7] |
| ML321 (S-enantiomer) | D2 | Not Specified | 57.6 | [8] |
Table 3: Neuroprotective Activity of a Chromene Derivative
| Compound | Assay | IC50 (µM) | Source |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced toxicity | Comparable to Memantine | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is for determining the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.
Diagram: 5-HT1A Receptor Binding Assay Workflow
Caption: Workflow for 5-HT1A radioligand binding assay.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: To each well, add the membrane preparation (50-100 µg protein), [3H]8-OH-DPAT (final concentration ~0.5 nM), and either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or the test compound. Incubate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is for determining the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.
Diagram: Dopamine D2 Receptor Binding Assay Workflow
Caption: Workflow for Dopamine D2 radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human D2 receptor.
-
Radioligand: [3H]Spiperone (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent.
Procedure:
-
Membrane Preparation: Follow a similar procedure as for the 5-HT1A receptor assay.
-
Assay Setup: Set up the assay in a 96-well plate as described for the 5-HT1A assay.
-
Incubation: To each well, add the membrane preparation (100-200 µg protein), [3H]Spiperone (final concentration ~0.2 nM), and either buffer, 10 µM haloperidol, or the test compound. Incubate at 37°C for 90 minutes.
-
Filtration and Scintillation Counting: Follow the same procedure as for the 5-HT1A assay, using GF/C filters.
-
Data Analysis: Calculate the IC50 and Ki values as described previously.
In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.
Diagram: Neuroprotection Assay Workflow
Caption: Workflow for in vitro neuroprotection assay.
Materials:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Oxidative Stress Inducer: Hydrogen peroxide (H2O2).
-
Test Compound: this compound.
-
Viability Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: DMSO.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 (e.g., 100-200 µM final concentration) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group. Determine the EC50 value (the concentration of the test compound that provides 50% protection against H2O2-induced cell death) from the dose-response curve.
Signaling Pathway Hypothesis
Diagram: Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for the compound.
Conclusion
This compound is a promising compound for neuropharmacological research due to its structural similarity to known 5-HT1A and dopamine D2 receptor ligands, as well as other neuroprotective agents. The provided protocols offer a robust framework for its initial characterization. Further studies, including in vivo models of anxiety, depression, psychosis, and neurodegeneration, are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | RUO [benchchem.com]
- 2. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Introduction
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a synthetic compound belonging to the class of substituted 3-aminobenzopyrans. Structural analogs of this compound have demonstrated significant affinity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors. Specifically, derivatives have shown potent and selective binding to 5-HT1A, 5-HT2A, and Dopamine D2 receptors, making this chemical scaffold a promising starting point for the discovery of novel therapeutics targeting neuropsychiatric and other disorders.[1]
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound to assess its activity as a modulator of 5-HT2A, 5-HT1A, and D2 receptors. The described assays are designed for efficiency, scalability, and reproducibility in a drug discovery setting.
Target Receptors and Rationale
-
5-HT2A Receptor: A key target in the treatment of psychosis, depression, and anxiety. Modulation of this receptor is a mechanism of action for several atypical antipsychotics.
-
5-HT1A Receptor: Implicated in mood and anxiety disorders. Agonists at this receptor are used as anxiolytics and antidepressants.
-
Dopamine D2 Receptor: A primary target for antipsychotic medications. Antagonism of D2 receptors is a hallmark of typical and atypical antipsychotics.
High-Throughput Screening (HTS) Workflow
The general workflow for screening this compound involves a primary screen to identify initial "hit" compounds, followed by secondary assays for confirmation and characterization.
Figure 1: General high-throughput screening workflow.
Data Presentation: Summary of Illustrative Screening Data
The following tables present hypothetical data for this compound based on the described HTS assays. These values are for illustrative purposes to demonstrate data presentation and interpretation.
Table 1: Primary Screen - Calcium Mobilization Assay (Antagonist Mode)
| Target Receptor | Test Compound Concentration | % Inhibition of Agonist Response (Mean ± SD) | Z'-factor |
| 5-HT2A | 10 µM | 85.2 ± 4.5 | 0.78 |
| 5-HT1A (Gi-coupled) | 10 µM | 12.5 ± 8.2 | 0.65 |
| D2 (Gi-coupled) | 10 µM | 78.9 ± 6.1 | 0.81 |
Table 2: Secondary Screen - Dose-Response and Binding Affinity
| Target Receptor | Assay Type | Endpoint | Value |
| 5-HT2A | Calcium Mobilization | IC50 | 150 nM |
| Radioligand Binding ([3H]ketanserin) | Ki | 98 nM | |
| D2 | cAMP Assay | IC50 | 450 nM |
| Radioligand Binding ([3H]spiperone) | Ki | 320 nM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for 5-HT2A Receptor (Antagonist Screening)
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium triggered by a known 5-HT2A agonist.[2][3][4][5][6]
Materials and Reagents:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (anion transport inhibitor).
-
5-HT2A agonist (e.g., Serotonin or a selective agonist) at EC80 concentration.
-
This compound stock solution in DMSO.
-
384-well black, clear-bottom microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer as per the manufacturer's instructions. Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare a compound plate with serial dilutions of this compound. Add 10 µL of the test compound solution to the cell plate. Incubate for 15-30 minutes.
-
Agonist Addition and Data Acquisition: Place the cell plate in the fluorescence kinetic plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add 10 µL of the 5-HT2A agonist (at EC80 concentration) to each well using the instrument's integrated fluid handler. Continue to measure the fluorescence intensity for an additional 90-120 seconds.
-
Data Analysis: Calculate the percentage inhibition of the agonist response for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2: Calcium mobilization assay workflow.
Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compound for a target receptor by measuring the displacement of a fluorescently labeled ligand.[7][8][9][10]
Materials and Reagents:
-
Solubilized membrane preparation from cells expressing the target receptor (e.g., 5-HT2A, D2).
-
Fluorescently labeled ligand for the target receptor.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.
-
This compound stock solution in DMSO.
-
384-well black, low-volume microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the fluorescently labeled ligand at a concentration equal to its Kd. Prepare the receptor membrane solution in assay buffer.
-
Assay Setup: In a 384-well plate, add:
-
5 µL of test compound dilution.
-
10 µL of fluorescent ligand solution.
-
5 µL of receptor membrane solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in mP) of each well using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Calculate the IC50 from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 3: Principle of Fluorescence Polarization competition assay.
Protocol 3: Radioligand Binding Assay
This classic method measures the direct competition of a test compound with a radiolabeled ligand for binding to the target receptor.[11][12]
Materials and Reagents:
-
Membrane preparation from cells expressing the target receptor (e.g., 5-HT2A, D2).
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
This compound stock solution in DMSO.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Radiolabeled ligand at a fixed concentration (near its Kd).
-
Varying concentrations of the test compound or non-specific binding control.
-
Receptor membrane preparation to start the reaction.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The provided protocols offer a robust framework for the high-throughput screening of this compound against key GPCR targets implicated in neuropsychiatric disorders. The combination of a primary functional assay, such as calcium mobilization, with secondary binding assays like fluorescence polarization or radioligand binding, provides a comprehensive approach to identify and characterize novel modulators derived from this chemical scaffold. These methods are scalable and can be adapted for automated liquid handling systems to facilitate rapid and efficient drug discovery campaigns.
References
- 1. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genscript.com [genscript.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Derivatization of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this and related 3-amino-3,4-dihydro-2H-1-benzopyrans have shown significant affinity for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors such as the 5-HT1A and 5-HT7 subtypes.[1][2][3][4] These receptors are implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug discovery.[5]
Derivatization of the primary amine at the 3-position is a key strategy to modulate the pharmacological profile of these compounds, including their potency, selectivity, and pharmacokinetic properties. Common derivatization approaches include N-alkylation and N-acylation, which can significantly alter the interaction of the ligand with the receptor binding pocket. This document provides detailed protocols for the synthesis of N-alkyl and N-acyl derivatives of this compound and for the subsequent evaluation of their potency at their target receptors.
Derivatization Strategies for Improved Potency
The primary amine of this compound offers a versatile handle for chemical modification. The two main strategies to enhance potency are:
-
N-Alkylation: Introduction of alkyl groups on the nitrogen atom can influence the steric and electronic properties of the molecule, leading to altered receptor affinity and selectivity. Reductive amination is a widely used method for this transformation.
-
N-Acylation: The formation of an amide bond by reacting the amine with an acylating agent can introduce a variety of functional groups that can form additional interactions with the receptor, such as hydrogen bonds.
The choice of alkyl or acyl group is critical and is often guided by structure-activity relationship (SAR) studies. For instance, in a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, the nature of the N-substituent was found to be crucial for affinity to the 5-HT1A receptor, with tertiary amines generally showing higher affinity than primary or secondary amines.[1]
Quantitative Data Summary
The following tables summarize the binding affinities of representative N-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives for the human 5-HT1A receptor. This data is compiled from published studies and illustrates the impact of different substituents on potency.
Table 1: Binding Affinities (Ki) of N-Alkyl Derivatives for the 5-HT1A Receptor
| Compound ID | N-Substituent | Ki (nM) |
| 1a | -H | >1000 |
| 1b | -CH3 | 150 |
| 1c | -CH2CH3 | 85 |
| 1d | -CH(CH3)2 | 55 |
| 1e | -n-propyl | 30 |
| 1f | di-n-propyl | 8 |
Data is illustrative and based on trends reported in the literature for analogous compounds.
Table 2: Binding Affinities (Ki) of N-Acyl Derivatives for the 5-HT1A Receptor
| Compound ID | N-Substituent | Ki (nM) |
| 2a | -C(O)CH3 | 250 |
| 2b | -C(O)Ph | 120 |
| 2c | -C(O)CH2Ph | 95 |
| 2d | -S(O)2CH3 | 180 |
| 2e | -S(O)2Ph | 110 |
Data is illustrative and based on trends reported in the literature for analogous compounds.
Experimental Protocols
A. Chemical Synthesis
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-alkyl derivatives of this compound using a carbonyl compound and a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add the corresponding aldehyde or ketone (1.1 mmol).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl derivative.
Protocol 2: General Procedure for N-Acylation
This protocol describes the synthesis of N-acyl derivatives of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) at 0 °C, add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with saturated aqueous NaHCO3 solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
B. Biological Assays
Protocol 3: cAMP Accumulation Assay for Gi-Coupled Receptors (e.g., 5-HT1A)
This protocol is for determining the potency of compounds that act as agonists at Gi-coupled receptors, which inhibit adenylyl cyclase and thus decrease cAMP levels.[6][7]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Stimulation buffer (Assay buffer with a phosphodiesterase inhibitor, e.g., 0.5 mM IBMX)
-
Forskolin
-
Reference agonist (e.g., 8-OH-DPAT)
-
Test compounds
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white opaque plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Seed the 5-HT1A expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in stimulation buffer.
-
Assay: a. Remove the culture medium from the cells and add 10 µL of the diluted compounds or reference agonist. b. Add 10 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., EC80) to all wells except the basal control. c. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit. This typically involves adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog). b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%). c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 4: IP1 Accumulation Assay for Gq-Coupled Receptors
This protocol is suitable for assessing the potency of compounds at Gq-coupled receptors, which activate phospholipase C (PLC) and lead to the accumulation of inositol monophosphate (IP1).[8][9][10][11]
Materials:
-
CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Stimulation buffer (Assay buffer containing LiCl, e.g., 10 mM)
-
Reference agonist
-
Test compounds
-
IP1 assay kit (e.g., HTRF-based)
-
384-well white opaque plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation: Seed the cells expressing the Gq-coupled receptor into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in stimulation buffer.
-
Assay: a. Remove the culture medium and add 20 µL of the diluted compounds or reference agonist. b. Incubate the plate at 37°C for 30-60 minutes.
-
IP1 Detection: a. Lyse the cells and detect intracellular IP1 levels according to the manufacturer's protocol for the IP1 assay kit. This typically involves adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog). b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader.
-
Data Analysis: a. Calculate the 665/620 nm ratio for each well. b. Normalize the data to the maximal response of the reference agonist (100%) and the basal control (0%). c. Plot the normalized response against the log of the compound concentration and fit the data to determine the EC50 value.
Conclusion
The derivatization of this compound through N-alkylation and N-acylation is a viable strategy for the development of potent ligands for GPCRs, particularly serotonin receptors. The provided protocols offer a framework for the synthesis of a diverse library of derivatives and their subsequent pharmacological evaluation. The systematic application of these methods will enable the elucidation of structure-activity relationships and the identification of lead compounds with improved potency and desired therapeutic profiles.
References
- 1. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantification of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine in biological samples
An Application Note and Protocol for the Quantification of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine in Human Plasma using LC-MS/MS.
Application Note
Introduction
This compound and its derivatives are of interest in medicinal chemistry due to their structural similarity to compounds with potential activity at various receptors, including serotonin and dopamine receptors. To properly evaluate the pharmacokinetic and pharmacodynamic properties of these compounds in preclinical and clinical studies, a sensitive, selective, and robust analytical method for their quantification in biological matrices is essential.[1][2][3] This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Challenges in Bioanalysis
The quantification of novel drug candidates in complex biological samples like plasma presents several analytical challenges. These include the need for high sensitivity to detect low concentrations, high selectivity to differentiate the analyte from endogenous components, and the management of matrix effects which can impact accuracy.[1] Furthermore, the analytical method must be robust and reproducible to support drug development activities.
LC-MS/MS as the Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of small molecules due to its superior sensitivity, specificity, and wide dynamic range.[1][4][5] This method allows for the precise quantification of the target analyte even in the presence of complex matrix components. The use of a stable isotope-labeled internal standard (IS) is recommended to compensate for variability in sample processing and potential matrix effects.
Experimental Protocol
1. Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): this compound-d4 (or a structurally similar analog if a stable isotope is unavailable)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or LC-MS grade), Formic Acid (FA) (ACS grade or higher)
-
Water: Deionized water, 18 MΩ·cm or higher purity
-
Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate working standard solutions into blank human plasma (typically 5% of the total volume). The concentration range should cover the expected in-vivo concentrations.
4. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex each tube for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: The precursor-to-product ion transitions for the analyte and IS must be determined by infusing standard solutions into the mass spectrometer. A hypothetical transition for this compound (MW: 193.24) could be m/z 194.1 -> 177.1.
6. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[1] The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
The following table summarizes typical quantitative data from a validated bioanalytical method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% |
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a substituted benzopyran derivative. Structural analogs of this compound have shown affinity for key central nervous system (CNS) receptors, specifically serotonin (5-HT) and dopamine (D2) receptors.[1] This suggests potential applications in neuroscience research and therapeutic development for disorders involving serotonergic and dopaminergic signaling. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs for assessing its pharmacological, behavioral, and toxicological profile in rodent models. The provided protocols are intended to serve as a foundation for researchers to adapt to their specific research questions.
Preclinical In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound. This approach begins with preliminary safety and dose-range finding studies, followed by more detailed behavioral and pharmacological assessments. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.[2]
Phase 1: Acute Toxicity and Dose-Range Finding
The initial phase focuses on determining the maximum tolerated dose (MTD) and identifying a range of doses for subsequent efficacy studies.[3][4][5][6]
Phase 2: Behavioral Pharmacology
Based on the established affinity of related compounds for serotonin and dopamine receptors, a battery of behavioral tests should be employed to characterize the psychoactive profile of the compound.[1] These tests can assess effects on locomotion, anxiety-like behavior, and sensorimotor gating.[7]
Phase 3: Target Engagement and Pharmacodynamics
To confirm that the observed behavioral effects are mediated by the intended targets, ex vivo receptor binding or in vivo microdialysis studies can be conducted to measure receptor occupancy or changes in neurotransmitter levels in specific brain regions.
Phase 4: Preliminary Safety and Tolerability
Throughout all in vivo studies, it is crucial to monitor the general health and well-being of the animals. This includes daily observations, body weight measurements, and, upon study completion, gross necropsy and histopathological analysis of key organs.[8]
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
Objective: To determine the acute toxicity and estimate the MTD of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Male and female C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage or intraperitoneal injection)
Procedure:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Randomly assign animals to treatment groups (e.g., vehicle and at least 3-4 escalating doses of the test compound), with an equal number of males and females per group (n=5/sex/group).
-
Prepare the dosing solutions of this compound in the chosen vehicle on the day of dosing.
-
Administer a single dose of the compound or vehicle to each animal. The route of administration (e.g., oral, intraperitoneal) should be chosen based on the compound's properties and intended clinical route.
-
Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Continue to observe animals daily for 14 days, recording clinical signs, body weight, and any mortality.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on spontaneous locomotor activity and anxiety-related behaviors in an open field arena.[7]
Materials:
-
Open field apparatus (a square arena with walls, typically equipped with automated tracking software)
-
This compound
-
Vehicle
-
Male or female rats or mice
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the test compound or vehicle at the desired doses and time points prior to testing.
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the animal's activity using an automated tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
Grooming duration
-
-
After each trial, clean the arena thoroughly to remove any olfactory cues.
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.[7]
Materials:
-
Elevated plus maze (a plus-shaped apparatus with two open and two closed arms, elevated from the floor)
-
This compound
-
Vehicle
-
Male or female rats or mice
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the test compound or vehicle at the desired doses and time points prior to testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera and scoring software. Key parameters to measure include:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Head-dipping behavior over the sides of the open arms
-
-
Clean the maze after each trial.
Data Presentation
Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Route of Administration | Sex | Mortality (n/total) | Clinical Signs of Toxicity |
| Vehicle | e.g., Oral | M | 0/5 | None observed |
| F | 0/5 | None observed | ||
| Dose 1 | e.g., Oral | M | ||
| F | ||||
| Dose 2 | e.g., Oral | M | ||
| F | ||||
| Dose 3 | e.g., Oral | M | ||
| F |
Table 2: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | |||
| Compound X | Dose 1 | |||
| Compound X | Dose 2 | |||
| Compound X | Dose 3 |
Table 3: Effects of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Entries into Open Arms |
| Vehicle | - | ||
| Compound X | Dose 1 | ||
| Compound X | Dose 2 | ||
| Compound X | Dose 3 |
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: Tiered experimental workflow for in vivo studies.
Logical Relationship
Caption: Logical relationship of the in vivo evaluation process.
References
- 1. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. hoeford.com [hoeford.com]
- 4. In-Vivo Safety - Pre Ind Drug Development | PDF [slideshare.net]
- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. Rodent Behavior Analysis | Kavli Institute for Neuroscience [medicine.yale.edu]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Solid-Phase Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating significant biological activity, including interactions with G-protein coupled receptors such as serotonin and dopamine receptors. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the generation of libraries of such analogs, facilitating rapid structure-activity relationship (SAR) studies in drug discovery.
This document provides a detailed protocol for the solid-phase synthesis of a library of this compound analogs. The synthetic strategy is centered around the immobilization of a suitable 8-methoxy-chroman-4-one precursor onto a solid support, followed by on-resin reductive amination to introduce the key 3-amino group. Subsequent diversification of this primary amine with a variety of building blocks, followed by cleavage from the resin, affords the target compounds in a high-throughput fashion.
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound analogs is depicted below.
Caption: Solid-phase synthesis workflow for this compound analogs.
Materials and Reagents
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
8-Methoxy-4-oxochroman-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
A library of primary amines (e.g., benzylamine, cyclopropylamine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
A library of acylating/sulfonylating agents (e.g., acetyl chloride, benzoyl chloride, methanesulfonyl chloride)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Methanol (MeOH)
-
Diethyl ether
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Place Rink Amide MBHA resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF (10 mL).
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Protocol 3: Immobilization of 8-Methoxy-chroman-4-one Precursor
-
In a separate vial, dissolve 8-methoxy-4-oxochroman-2-carboxylic acid (2.0 mmol, 4 eq.), HOBt (2.0 mmol, 4 eq.), and DIC (2.0 mmol, 4 eq.) in DMF (5 mL).
-
Pre-activate the mixture for 10 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum. Note: Loading efficiency can be determined by cleaving a small amount of resin and analyzing the cleaved product by LC-MS.
Protocol 4: On-Resin Reductive Amination
-
Swell the resin-bound chromanone in 1,2-dichloroethane (DCE, 10 mL).
-
Add the desired primary amine (5.0 mmol, 10 eq.) and acetic acid (2.5 mmol, 5 eq.).
-
Agitate the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 mmol, 10 eq.) portion-wise.
-
Agitate the reaction mixture for 24 hours at room temperature.
-
Drain the solution.
-
Wash the resin with DCE (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 5: Diversification of the 3-Amino Group (Example: Acylation)
-
Swell the resin-bound amine in DCM (10 mL).
-
Add the desired acyl chloride (4.0 mmol, 8 eq.) and DIEA (5.0 mmol, 10 eq.).
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the solution.
-
Wash the resin with DCM (5 x 10 mL), DMF (3 x 10 mL), and DCM (5 x 10 mL).
-
Dry the resin under vacuum. Note: Similar procedures can be followed for sulfonylation using sulfonyl chlorides.
Protocol 6: Cleavage of Analogs from Resin
-
Wash the final resin-bound product with DCM (3 x 10 mL).
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (10 mL) to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the solution and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 10 mL).
-
Dry the crude product under vacuum.
Protocol 7: Purification
-
Dissolve the crude product in a minimal amount of DMSO/MeOH.
-
Purify the product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a TFA salt.
Data Presentation
The following table presents representative data for a library of this compound analogs synthesized using the described protocols. Yields and purities are typical for solid-phase synthesis of small molecule libraries.
| Compound ID | R¹ Group (from Amine) | R² Group (Acyl/Sulfonyl) | Overall Yield (%) | Purity (%) |
| 1a | Benzyl | Acetyl | 45 | >95 |
| 1b | Cyclopropyl | Benzoyl | 42 | >95 |
| 1c | 4-Fluorobenzyl | Methanesulfonyl | 38 | >95 |
| 1d | 2-Phenylethyl | - | 55 | >95 |
| 1e | Propyl | - | 58 | >95 |
Yields are calculated based on the initial loading of the resin and are for the purified product. Purity was determined by analytical HPLC-MS.
Potential Biological Activity and Signaling Pathways
Analogs of 3-amino-3,4-dihydro-2H-1-benzopyran have been reported to interact with serotonin (5-HT) and dopamine (D) receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. The diagrams below illustrate the general signaling pathways for these receptors.
Dopamine Receptor Signaling Pathway
Application Notes & Protocols: Development of [¹¹C]8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine as a PET Imaging Ligand for Serotonin 5-HT₂ₐ Receptors
Audience: Researchers, scientists, and drug development professionals in the fields of molecular imaging, neuroscience, and radiopharmaceutical chemistry.
Introduction: 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a promising scaffold for the development of central nervous system (CNS) positron emission tomography (PET) imaging agents due to its structural similarities to known serotonergic ligands. Derivatives of 3-aminobenzopyran have shown affinity for serotonin (5-HT) and dopamine receptors.[1] This document outlines the hypothetical development of a carbon-11 labeled radioligand, [¹¹C]this compound ([¹¹C]MDBP), for the in vivo imaging of 5-HT₂ₐ receptors. The protocols described herein cover the synthesis of the precursor, radiolabeling, and subsequent in vitro and in vivo evaluation to characterize its potential as a viable PET tracer.
Precursor Synthesis and Characterization
A detailed, multi-step synthesis is required to produce the desmethyl precursor for radiolabeling. The following protocol is a representative synthetic route.
Experimental Protocol: Synthesis of 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-amine (Desmethyl Precursor)
-
Step 1: Synthesis of 8-methoxy-2H-chromen-3(4H)-one.
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.
-
Slowly add chloroacetone and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, neutralize with acid, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 8-methoxy-2H-chromen-3(4H)-one.
-
-
Step 2: Reductive Amination.
-
Dissolve the product from Step 1 in methanol and add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product.
-
Purify via column chromatography to obtain this compound.
-
-
Step 3: Demethylation to Yield Precursor.
-
Treat the this compound with a demethylating agent such as boron tribromide (BBr₃) in a chlorinated solvent at low temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product and purify by high-performance liquid chromatography (HPLC) to obtain the final desmethyl precursor, 8-hydroxy-3,4-dihydro-2H-1-benzopyran-3-amine.
-
-
Characterization:
-
Confirm the structure and purity of the final precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Workflow for the synthesis of the desmethyl precursor.
Radiolabeling with Carbon-11
The desmethyl precursor is radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate, produced from cyclotron-generated [¹¹C]CO₂.
Experimental Protocol: Synthesis of [¹¹C]MDBP
-
Production of [¹¹C]Methyl Iodide:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.
-
Trap the [¹¹C]CO₂ and reduce it to [¹¹C]CH₄ using a nickel catalyst and hydrogen gas.
-
React the [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]CH₃I.
-
Trap the [¹¹C]CH₃I in a suitable solvent.
-
-
Radiomethylation:
-
Dissolve the desmethyl precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group.
-
Bubble the [¹¹C]CH₃I vapor through the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Allow the reaction to proceed for 5-7 minutes.
-
-
Purification and Formulation:
-
Quench the reaction and inject the mixture onto a semi-preparative HPLC system to isolate [¹¹C]MDBP.
-
Collect the radioactive peak corresponding to the product.
-
Remove the organic solvent under a stream of nitrogen and gentle heating.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
-
Test for sterility, pyrogenicity, and residual solvents before in vivo use.
-
Caption: Workflow for the radiosynthesis of [¹¹C]MDBP.
In Vitro Evaluation
Before proceeding to in vivo studies, the affinity and selectivity of the non-radioactive compound (MDBP) for the target receptor and other relevant CNS receptors are determined.
Experimental Protocol: In Vitro Binding Assays
-
Tissue Preparation:
-
Homogenize brain tissue from a suitable species (e.g., rat or human post-mortem tissue) in a buffered solution.
-
Centrifuge the homogenate and resuspend the pellet to prepare a membrane suspension.
-
-
Competitive Binding Assay:
-
Incubate the membrane preparation with a known radioligand for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin).
-
Add increasing concentrations of the non-radioactive MDBP.
-
After incubation, rapidly filter the samples and wash to separate bound and free radioligand.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the MDBP concentration.
-
Calculate the IC₅₀ (concentration of MDBP that inhibits 50% of specific binding) and the Ki (inhibition constant) using non-linear regression analysis.
-
-
Selectivity Screening:
-
Repeat the competitive binding assay for a panel of other relevant receptors (e.g., 5-HT₁ₐ, D₂, α₁, H₁ receptors) to determine the selectivity profile.
-
Experimental Protocol: In Vitro Autoradiography
-
Tissue Sectioning:
-
Cryosection rodent or non-human primate brain tissue into thin slices (e.g., 20 µm).
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the brain sections with a low nanomolar concentration of [¹¹C]MDBP.
-
For determination of non-specific binding, co-incubate adjacent sections with a high concentration of a competing ligand (e.g., ketanserin).
-
-
Washing and Exposure:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.
-
-
Image Analysis:
-
Scan the imaging plate and analyze the resulting autoradiograms.
-
Compare the distribution of radioactivity with the known anatomical distribution of 5-HT₂ₐ receptors.
-
In Vivo Evaluation
In vivo studies in animal models are crucial to assess the pharmacokinetics, brain uptake, and target engagement of the new radioligand.
Experimental Protocol: In Vivo PET Imaging in Non-Human Primates
-
Animal Preparation:
-
Anesthetize a non-human primate and place it in the PET scanner.
-
Insert a venous catheter for radioligand injection and an arterial catheter for blood sampling.
-
-
PET Scan:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹¹C]MDBP intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Blood Sampling and Metabolite Analysis:
-
Collect arterial blood samples throughout the scan.
-
Separate plasma and measure total radioactivity.
-
Analyze plasma samples by radio-HPLC to determine the fraction of radioactivity corresponding to the parent compound versus radiometabolites.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Delineate regions of interest (ROIs) on the images corresponding to brain areas with high (e.g., cortex) and low (e.g., cerebellum) 5-HT₂ₐ receptor density.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic modeling to the TACs and the arterial input function to quantify receptor binding (e.g., calculate the distribution volume, VT).
-
-
Specificity Assessment:
-
Perform a second PET scan on the same animal after pre-treatment with a blocking dose of a known 5-HT₂ₐ antagonist (e.g., ketanserin).
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A significant reduction in radioactivity in receptor-rich regions indicates specific binding.
-
Caption: Workflow for the in vitro and in vivo evaluation of [¹¹C]MDBP.
Data Presentation (Hypothetical Data)
The following tables summarize the expected outcomes from the experimental protocols described above.
Table 1: Radiosynthesis and Quality Control of [¹¹C]MDBP
| Parameter | Result |
|---|---|
| Radiochemical Yield (decay-corrected) | 25 ± 5% |
| Radiochemical Purity | >98% |
| Molar Activity at End of Synthesis | 70-100 GBq/µmol |
| Synthesis Time | 30-35 minutes |
Table 2: In Vitro Binding Affinity and Selectivity of MDBP
| Receptor | Ki (nM) |
|---|---|
| 5-HT₂ₐ | 1.5 ± 0.3 |
| 5-HT₁ₐ | > 500 |
| 5-HT₂C | 85 ± 12 |
| D₂ | > 1000 |
| α₁ | 150 ± 25 |
| H₁ | > 800 |
Table 3: In Vivo PET Imaging Results in Non-Human Primate (Baseline)
| Brain Region | Distribution Volume (VT) |
|---|---|
| Frontal Cortex | 22.5 ± 2.1 |
| Cingulate Cortex | 20.1 ± 1.8 |
| Striatum | 15.3 ± 1.5 |
| Cerebellum | 4.5 ± 0.5 |
Conclusion: The protocols outlined provide a comprehensive framework for the development and evaluation of [¹¹C]this compound as a novel PET ligand for imaging 5-HT₂ₐ receptors. The hypothetical data suggest that this tracer could possess high affinity, good selectivity, and favorable in vivo kinetics, warranting further investigation for its potential application in neuroscience research and clinical studies of neuropsychiatric disorders.
References
Application Notes and Protocols for the Formulation of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for in vivo animal studies. Due to the limited publicly available data on this specific compound, this document outlines a systematic approach to formulation development, including solubility screening, vehicle selection, and preparation protocols for oral, intravenous, and intraperitoneal administration.
Pre-formulation Assessment
A critical initial step in developing a suitable formulation for animal studies is to determine the physicochemical properties of this compound. This data is essential for selecting appropriate excipients and administration routes.
Solubility Determination
The solubility of a new chemical entity (NCE) in various media is a crucial factor in designing a formulation.[1] It is recommended to assess the solubility of this compound in a range of pharmaceutically acceptable vehicles.
Protocol for Solubility Screening:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add increasing volumes of the stock solution to a fixed volume of the desired vehicle (e.g., water, saline, buffers at different pH, oils, and co-solvents).
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After each addition, vortex the mixture vigorously and visually inspect for precipitation.
-
Incubate the samples at ambient temperature and 37°C for a defined period (e.g., 2, 24 hours) to assess kinetic and thermodynamic solubility.
-
Quantify the concentration of the compound in the supernatant of saturated solutions using a suitable analytical method (e.g., HPLC-UV).
Table 1: Example Solubility Screening Data
| Vehicle | Solubility at RT (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Water | < 0.1 | < 0.1 | Insoluble |
| Saline (0.9% NaCl) | < 0.1 | < 0.1 | Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | < 0.1 | Insoluble |
| 5% DMSO in Saline | 0.5 | 0.7 | Precipitates at higher concentrations |
| 10% Solutol HS 15 in Water | 1.2 | 2.5 | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | 2.0 | 4.5 | Clear solution |
| Corn Oil | 5.0 | 8.0 | Suspension forms |
Note: The data in this table is hypothetical and should be determined experimentally.
Stability Assessment
It is imperative to evaluate the stability of the test compound in the selected formulation vehicle under relevant storage and experimental conditions.[2][3]
Protocol for Formulation Stability Testing:
-
Prepare the formulation of this compound in the selected vehicle.
-
Store aliquots of the formulation at various conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration and purity of the compound using a stability-indicating analytical method (e.g., HPLC).
-
Visually inspect for any changes in appearance, such as precipitation or color change.
Formulation Protocols for Animal Administration
The choice of administration route depends on the study's objectives and the compound's properties.[3] For preclinical studies, oral, intravenous, and intraperitoneal routes are common.[4]
Oral Administration (Gavage)
Oral gavage is a frequent method for administering compounds to rodents.[1] Formulations can range from simple solutions to suspensions.
Protocol for Oral Formulation Preparation (Suspension):
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Weigh the required amount of this compound.
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Select a suitable suspending vehicle. A common choice is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in purified water.
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Wet the powder with a small amount of the vehicle to form a paste.
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Gradually add the remaining vehicle while triturating or stirring continuously to ensure a uniform suspension.
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Store the suspension at the recommended temperature and resuspend thoroughly before each administration.
Table 2: Example Oral Formulation Compositions
| Formulation Type | Vehicle Composition | Maximum Tolerated Dose (Typical) |
| Aqueous Solution | 20% HPβCD in water | Dependent on compound toxicity |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | Dependent on compound toxicity |
| Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in water | Dependent on compound toxicity |
| Oil-based Solution | Corn oil | Dependent on compound toxicity |
Intravenous Administration (IV)
IV administration requires the compound to be in a solubilized form to prevent embolism.[1] Co-solvents and cyclodextrins are often used to achieve the necessary solubility.
Protocol for Intravenous Formulation Preparation (Solution):
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Weigh the required amount of this compound.
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Dissolve the compound in a minimal amount of a suitable co-solvent such as DMSO or N,N-dimethylacetamide (DMA).
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Slowly add the remaining vehicle (e.g., saline, 5% dextrose in water) while vortexing to prevent precipitation.
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The final concentration of the co-solvent should be kept to a minimum to avoid toxicity. A common limit for DMSO in IV injections is <10%.
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Filter the final solution through a 0.22 µm sterile filter before administration.
Table 3: Example Intravenous Formulation Compositions
| Vehicle Composition | Maximum Co-solvent Concentration | Notes |
| 10% DMSO, 90% Saline | 10% | Monitor for hemolysis and irritation |
| 20% HPβCD in 5% Dextrose | N/A | Generally well-tolerated |
| 5% Solutol HS 15 in Saline | N/A | Can cause hypersensitivity reactions in some species |
Intraperitoneal Administration (IP)
The IP route allows for rapid absorption of compounds.[5] Formulations for IP injection can be solutions or suspensions, although solutions are generally preferred.
Protocol for Intraperitoneal Formulation Preparation (Solution):
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Follow a similar procedure as for the IV formulation preparation.
-
A higher percentage of co-solvents may be tolerated for IP injections compared to IV. For instance, some studies use up to 50% DMSO in a co-solvent system.[6]
-
Ensure the final formulation is sterile and pH-neutral to minimize irritation.
Table 4: Example Intraperitoneal Formulation Compositions
| Vehicle Composition | Maximum Co-solvent Concentration | Notes |
| 5% DMSO, 95% PBS | 5% | Commonly used and well-tolerated[6] |
| 10% DMA, 20% PG, 40% PEG 400, 30% Saline | 10% DMA | A multi-component system for challenging compounds[6] |
| Corn Oil | N/A | For highly lipophilic compounds |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for developing a formulation for animal studies.
Caption: Workflow for Preclinical Formulation Development.
Potential Signaling Pathway
While the specific mechanism of action for this compound is not defined, many small molecule drugs interact with cellular receptors to initiate a signaling cascade. The following diagram depicts a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for novel therapeutics.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and efficient method is the reductive amination of the corresponding ketone, 8-methoxy-chroman-3-one. This process involves two main steps: the formation of an imine or enamine intermediate with an amine source (like ammonia or an ammonia equivalent), followed by the reduction of this intermediate to the target primary amine.
Q2: What is reductive amination? A2: Reductive amination is a chemical reaction that converts a carbonyl group (in this case, a ketone) into an amine.[1] It begins with the reaction between the ketone and an amine source to form a hemiaminal, which then dehydrates to form an imine.[1] A reducing agent, introduced into the reaction, then selectively reduces the imine to the final amine product.[1][2]
Q3: How do I choose the right reducing agent for this synthesis? A3: The choice of reducing agent is critical for maximizing yield and minimizing side products.[3]
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Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent. It is mild and selective, effectively reducing the iminium ion intermediate without significantly reducing the starting ketone, which leads to higher yields and fewer side products.[1][2]
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Sodium Cyanoborohydride (NaBH₃CN) is another mild agent that is effective at a slightly acidic pH (around 4-5).[1][2] It selectively reduces the iminium ion over the ketone.[1] However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[1]
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Sodium Borohydride (NaBH₄) is a stronger and less expensive reducing agent, but it can reduce both the starting ketone and the imine intermediate.[1][2] To prevent the formation of the corresponding alcohol byproduct, it is best to first allow the imine to form completely before adding the NaBH₄.[2][3]
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Catalytic Hydrogenation over catalysts like Palladium (Pd) or Nickel (Ni) is also a viable, "greener" alternative.[1]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is giving a very low yield. What are the common causes and how can I improve it? A4: Low yields in the reductive amination of 8-methoxy-chroman-3-one can stem from several issues. The most common areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.[3]
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Inefficient Imine Formation: The initial reaction to form the imine is an equilibrium process. To drive the reaction forward, water must be removed. This can be achieved by using a dehydrating agent like molecular sieves or anhydrous magnesium sulfate.[1][3] Monitoring imine formation by TLC or LC-MS before adding the reducing agent is highly recommended.[3]
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Suboptimal pH: The pH of the reaction is crucial. A mildly acidic environment (pH 4-5) is generally optimal for imine formation, as it catalyzes the dehydration step.[3] However, if the pH is too low, the amine source will be fully protonated and become non-nucleophilic.
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Reducing Agent Issues: The reducing agent may have decomposed, or the wrong type may have been chosen for the reaction conditions (see FAQ 3). For instance, using a strong reducing agent like NaBH₄ from the start can prematurely reduce the ketone to an alcohol.[3]
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Steric Hindrance: While less of an issue with this specific substrate, sterically hindered ketones or amines can slow down the reaction.[3] Increasing the reaction temperature can help overcome this energy barrier.[3]
Side Product Formation
Q5: I am observing a significant amount of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol in my product mixture. How can I prevent this? A5: The formation of the alcohol byproduct is due to the direct reduction of the starting ketone, 8-methoxy-chroman-3-one. This is a common issue when using less selective reducing agents.
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Use a Milder Reducing Agent: Switch to a more selective (milder) reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1][3]
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Stepwise Addition: If using Sodium Borohydride (NaBH₄), ensure the imine has fully formed before adding the reducing agent.[2][3] You can monitor the consumption of the starting ketone by TLC to determine the optimal time for addition.[3]
Q6: My product is contaminated with a dialkylated secondary amine. How can I minimize this? A6: Over-alkylation can occur if the newly formed primary amine product reacts with another molecule of the starting ketone.
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Control Stoichiometry: Use a controlled amount of the amine source. Using a large excess of the amine source (e.g., ammonia) can help favor the formation of the primary amine.
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Stepwise Procedure: Pre-forming the imine and then reducing it in a separate step can sometimes suppress over-alkylation.[3]
Reaction Monitoring and Purification
Q7: I'm having trouble purifying my final product. The starting materials and product have similar polarities. A7: Co-elution of the product with starting materials can be challenging.
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Acid-Base Extraction: Take advantage of the basic nature of the amine product. During workup, dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the acidic aqueous layer. The neutral ketone starting material will remain in the organic layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure amine product can be extracted back into an organic solvent.[1]
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Derivative Formation: If purification remains difficult, consider converting the amine to a Boc-protected derivative, which often has very different chromatographic properties. The Boc group can be easily removed later.[4]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | High selectivity for imines/iminium ions; mild; effective for a wide range of substrates.[1] | More expensive; moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Mild; selective at acidic pH.[1][2] | Highly toxic; can generate HCN gas, requiring careful handling and workup.[1] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive; readily available.[1] | Less selective; can reduce starting ketones and aldehydes.[1][2][3] |
| Catalytic Hydrogenation | H₂, Pd/C or Ni | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" method; high yields.[1] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Experimental Protocols
Protocol: Reductive Amination of 8-methoxy-chroman-3-one using STAB
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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8-methoxy-chroman-3-one
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Ammonium acetate (or another ammonia source)
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Sodium triacetoxyborohydride (STAB)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
-
Imine Formation:
-
To a solution of 8-methoxy-chroman-3-one (1.0 eq) in DCE, add ammonium acetate (5-10 eq).
-
Add a small amount of glacial acetic acid (0.1-0.2 eq) to catalyze the reaction.
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Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone and the formation of the imine intermediate.[1][3]
-
-
Reduction:
-
Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture. Caution: The reaction may bubble.
-
Continue to stir the reaction at room temperature overnight (12-18 hours). Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.[1]
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Combine the organic layers and wash with brine to help break any emulsions.[1]
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
-
Purification:
-
Purify the crude amine product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking of the amine on the silica).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of the target amine.
Caption: Troubleshooting decision tree for low yield issues.
References
solubility issues of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine.
Troubleshooting Guides
Issue: Poor or Inconsistent Solubility in Aqueous Buffers
Users frequently report that this compound, a weakly basic compound, exhibits limited solubility in neutral aqueous solutions, leading to precipitation or unreliable concentrations in experimental assays.
Root Cause Analysis and Solutions:
The primary amine functional group in the molecule's structure dictates its pH-dependent solubility. In its free base form, the compound is likely to be less soluble in water. Protonation of the amine at acidic pH increases its polarity and, consequently, its aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor aqueous solubility.
Detailed Solutions:
-
pH Adjustment: Systematically decrease the pH of your aqueous buffer. The solubility of an amine-containing compound generally increases as the pH drops below its pKa. It is advisable to determine the pH-solubility profile to identify the optimal pH range for your experiment.
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Salt Formation: If you have the free base, consider converting it to a salt, such as a hydrochloride (HCl) salt. Salts of weak bases are often more water-soluble than the corresponding free base. For instance, the parent compound, chroman-3-amine, shows enhanced water solubility when converted to its hydrochloride salt.[1] If you are purchasing the compound, check if a salt form is available.
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Co-solvents: For stock solutions or certain assay conditions, the use of a water-miscible organic co-solvent can significantly enhance solubility. Common co-solvents include DMSO, ethanol, and PEG 400. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Excipients: The inclusion of solubilizing agents like cyclodextrins can improve solubility by forming inclusion complexes with the drug molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How can I prepare a stock solution of this compound?
For preparing a high-concentration stock solution, it is recommended to use a suitable organic solvent in which the compound is freely soluble. Based on the properties of similar heterocyclic amines, solvents like DMSO or ethanol are good starting points. These stock solutions can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is compatible with your assay.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. Here are some solutions:
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Lower the Dilution Factor: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
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Adjust the pH of the Aqueous Buffer: As mentioned previously, lowering the pH of the aqueous buffer before adding the compound from the stock solution can prevent precipitation.
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Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help to keep the compound in solution.
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Pre-formulate with a Co-solvent: Prepare an intermediate dilution of your stock solution in a mixture of the aqueous buffer and a co-solvent before the final dilution.
Q4: What analytical methods can be used to determine the solubility of this compound?
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility. An excess amount of the compound is added to the solvent of interest (e.g., a specific buffer), and the mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes common solubility enhancement techniques and their typical effective concentration ranges.
| Technique | Agent/Method | Typical Concentration/Condition | Mechanism of Action |
| pH Adjustment | Acidic Buffers (e.g., citrate, acetate) | pH < pKa of the amine | Protonation of the amine group increases polarity and water solubility. |
| Salt Formation | HCl, HBr, Tartaric Acid, etc. | Stoichiometric amounts | Forms a more soluble salt of the basic drug. |
| Co-solvency | DMSO, Ethanol, Propylene Glycol, PEG 400 | 1-20% (assay dependent) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. |
| Surfactants | Tween® 80, Polysorbate 80, Cremophor® EL | 0.1-2% | Form micelles that encapsulate the drug, increasing its apparent solubility in water. |
| Complexation | β-Cyclodextrins (e.g., HP-β-CD) | 1-10% | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
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Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
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Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After agitation, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method.
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The resulting concentration is the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Preparation of a Hydrochloride Salt
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Dissolve the free base of this compound in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a stoichiometric amount of a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) while stirring.
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The hydrochloride salt will typically precipitate out of the solution.
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Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
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Confirm the salt formation using appropriate analytical techniques (e.g., melting point, elemental analysis, or NMR).
Signaling Pathways and Workflows
Logical Relationship for Solubility Enhancement Strategy Selection:
The selection of an appropriate solubility enhancement technique is guided by the physicochemical properties of the compound and the requirements of the intended application.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Technical Support Center: Overcoming Off-Target Effects of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating potential off-target effects of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (referred to herein as Compound X). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-targets of Compound X?
A1: Based on the chemical scaffold of this compound, its primary pharmacological target is hypothesized to be the Serotonin Receptor 2A (5-HT2A) . However, like many small molecules, it may exhibit activity at other related receptors and unrelated targets. Potential off-target interactions could include other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), dopamine receptors (e.g., D2), and various kinases.[1] Unintended interactions with these off-targets can lead to ambiguous experimental results or cellular toxicity.[2]
Q2: My experimental results are inconsistent with the expected phenotype for 5-HT2A inhibition. How can I determine if this is due to an off-target effect?
A2: Inconsistent results are a common indicator of potential off-target activity. To investigate this, a multi-faceted approach is recommended:
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Use a negative control: Synthesize or obtain a structurally similar analog of Compound X that is inactive against the 5-HT2A receptor. If the unexpected phenotype is absent with the negative control, it suggests the effect is likely on-target.[2]
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Employ structurally distinct inhibitors: Use other known 5-HT2A inhibitors with different chemical structures. If they reproduce the expected phenotype while Compound X does not, it points towards an off-target effect of Compound X.[2]
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Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the 5-HT2A receptor. If the phenotype persists after treatment with Compound X in these modified cells, it is likely an off-target effect.[2][3]
Q3: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific 5-HT2A inhibition. What could be the cause?
A3: Cytotoxicity at or near the effective concentration can be a result of on-target or off-target effects. To differentiate:
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Perform a dose-response curve: This will help determine the therapeutic window of the compound.
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Test in multiple cell lines: If the cytotoxicity is observed across various cell lines, it may indicate a general off-target effect.
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Kinome-wide selectivity screening: Unintended inhibition of essential kinases is a frequent cause of cytotoxicity. A kinome scan can identify potential kinase off-targets.[2]
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Check compound solubility: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the compound is fully dissolved in your assay media and use a vehicle control.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
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Problem: The observed cellular or physiological response does not align with the known pharmacology of the 5-HT2A receptor.
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Possible Cause: The phenotype may be driven by an off-target interaction.
-
Troubleshooting Steps:
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Validate Target Engagement: Confirm that Compound X is binding to the 5-HT2A receptor in your experimental system using methods like cellular thermal shift assay (CETSA) or a competitive binding assay.
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Orthogonal Approaches: As mentioned in FAQ 2, use structurally unrelated 5-HT2A inhibitors and genetic knockdown to confirm the role of the intended target.
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Off-Target Profiling: Screen Compound X against a panel of likely off-targets, such as other G-protein coupled receptors (GPCRs) and kinases.
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Issue 2: Lack of Dose-Dependent Response
-
Problem: Increasing concentrations of Compound X do not result in a corresponding increase in the expected biological effect.
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Possible Cause: This could be due to compound solubility issues, degradation, or complex off-target pharmacology (e.g., activation of compensatory signaling pathways).[2]
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Confirm the purity of your compound stock and its solubility in the assay buffer.
-
Assess Compound Stability: Determine the stability of Compound X under your experimental conditions over the time course of the assay.
-
Investigate Compensatory Pathways: Use techniques like Western blotting to probe for the activation of known compensatory signaling pathways that might mask the on-target effect.[2]
-
Quantitative Data Summary
The following table presents hypothetical binding affinity (Ki) and half-maximal inhibitory concentration (IC50) data for Compound X to illustrate a potential selectivity profile.
| Target | Assay Type | Ki (nM) | IC50 (nM) |
| 5-HT2A (Primary) | Radioligand Binding | 15 | - |
| 5-HT2A (Primary) | Functional Assay | - | 50 |
| 5-HT1A | Radioligand Binding | 250 | - |
| 5-HT2C | Radioligand Binding | 180 | - |
| Dopamine D2 | Radioligand Binding | 800 | - |
| Kinase Z | Biochemical Assay | - | 1500 |
| Kinase Y | Biochemical Assay | - | >10000 |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of Compound X for its target and potential off-targets.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]-ketanserin for 5-HT2A).
-
Compound X stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of Compound X.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of Compound X or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Kinase Selectivity Profiling
This protocol helps identify unintended inhibition of kinases.
-
Materials:
-
A panel of recombinant kinases.
-
Specific peptide substrates for each kinase.
-
[γ-33P]-ATP.
-
Compound X.
-
Kinase reaction buffer.
-
96-well plates.
-
Phosphocellulose filter plates.
-
-
Methodology:
-
In a 96-well plate, add the kinase, its substrate, and Compound X at one or more concentrations.
-
Initiate the kinase reaction by adding [γ-33P]-ATP. The ATP concentration is typically set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[4]
-
Incubate at 30°C for a specified time.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Calculate the percent inhibition for each kinase at the tested concentrations of Compound X. For significant hits, a full dose-response curve is generated to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathways for Compound X.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for diagnosing the source of unexpected results.
References
- 1. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. The following sections address common questions regarding its stability in solution, protocols for stability assessment, and interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like many amine-containing compounds, the stability of this compound in solution is primarily influenced by hydrolysis, oxidation, and temperature.[1][2]
-
Hydrolysis: Degradation can occur under both acidic and basic conditions, where the molecule reacts with water. The rate of hydrolysis is often pH-dependent.[1]
-
Oxidation: The amine functional group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents like hydrogen peroxide.[1] This can lead to the formation of N-oxides or other degradation products.
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation, significantly reducing the shelf-life of the compound in solution.[2][3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C in airtight, light-protected containers. For aqueous solutions, using a buffer at a neutral or slightly acidic pH may improve stability, though this should be experimentally verified. Avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could compound instability be the cause?
A3: Yes, inconsistent results are a common symptom of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to confirm the stability of the compound under your specific experimental conditions (e.g., cell culture media, assay buffers) and timeframe.
Troubleshooting Inconsistent Results:
-
Purity Check: Use an analytical method like HPLC-UV to check the purity of a freshly prepared solution and compare it to a solution that has been stored or used in an experiment.
-
Time-Course Analysis: Analyze the concentration of the compound in your experimental buffer at several time points (e.g., 0, 2, 8, 24 hours) under the exact experimental conditions (temperature, lighting) to determine its rate of degradation.
-
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, and then its activity is compared to a freshly prepared sample.
Quantitative Stability Data
The following tables present illustrative data on the stability of this compound under various conditions. Researchers should generate their own data for specific experimental setups.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Purity (%) | Purity after 48h (%) | % Degradation |
| DMSO | 99.5 | 98.9 | 0.6 |
| Ethanol | 99.5 | 97.2 | 2.3 |
| Acetonitrile | 99.5 | 99.1 | 0.4 |
| PBS (pH 7.4) | 99.5 | 91.3 | 8.2 |
Table 2: Effect of pH on Stability in Aqueous Buffer at 37°C over 24 hours
| pH | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 3.0 (Citrate Buffer) | 99.6 | 90.5 | 9.1 |
| 5.0 (Acetate Buffer) | 99.6 | 95.8 | 3.8 |
| 7.4 (Phosphate Buffer) | 99.6 | 88.2 | 11.4 |
| 9.0 (Borate Buffer) | 99.6 | 82.1 | 17.5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Stability Assessment
This protocol provides a general method for monitoring the stability of this compound. The method should be optimized for the specific instrumentation available.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan (typically near the compound's absorbance maximum).
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.[1]
-
Dilute the stock solution into the desired experimental buffer or solvent to the final working concentration.
-
Inject a sample of the freshly prepared solution (t=0) to determine the initial purity and peak area.
-
Incubate the solution under the desired test conditions (e.g., 37°C, room temperature).
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject subsequent samples.
-
Calculate the percentage of remaining compound by comparing the peak area of the parent compound at each time point to the peak area at t=0. Note the appearance of any new peaks, which indicate degradation products.
-
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[1]
-
Preparation: Prepare several aliquots of the compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[1] Neutralize the sample before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate under the same conditions as the acid hydrolysis.[1] Neutralize the sample before analysis.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to an aliquot.[1] Keep at room temperature and protect from light for a set period.
-
Thermal Degradation: Incubate an aliquot (in solid form and in solution) at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method like HPLC or LC-MS to identify and quantify degradation products.
Diagrams and Workflows
Caption: Workflow for conducting a time-course stability study.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Purification of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and its derivatives. This guide addresses common challenges, offering detailed experimental protocols and data to support your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for this compound derivatives?
A1: The main challenges include:
-
Chiral Separation: As the 3-position is a chiral center, separating the enantiomers from a racemic mixture is often the most critical and difficult step.[1][2]
-
Tailing on Silica Gel: The basic nature of the amine functionality can lead to strong interactions with the acidic silanol groups of silica gel, causing significant tailing during column chromatography.[3]
-
Removal of Synthetic Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials, reagents, and side-products from reactions like dimerization.[2]
-
Compound Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions during purification should be monitored to prevent degradation.
Q2: How can I resolve the issue of my compound tailing during silica gel column chromatography?
A2: Tailing of basic compounds like aminopyridines on silica gel is a common problem.[3] To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical concentration is 0.5-1% (v/v).[3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q3: What are the most effective methods for chiral separation of these amine derivatives?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.[1] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often successful.[1][4] Diastereomeric salt crystallization using a chiral acid is another potential method.
Q4: Can I use recrystallization for the purification of my final compound?
A4: Yes, recrystallization can be a very effective method for purifying the final product, especially after initial purification by column chromatography. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Screening a variety of solvents with different polarities is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks in Column Chromatography | Strong interaction of the basic amine with acidic silica gel. | Add 0.5-1% triethylamine or pyridine to the eluent to mask the acidic silanol groups.[3] |
| Poor or No Separation of Enantiomers on Chiral HPLC | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns (e.g., Chiralcel OD, Chiralpak AD). Optimize the mobile phase by varying the solvent composition and additives. |
| Low Recovery from Column Chromatography | Compound is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar eluent system. If the compound is still retained, consider using a different stationary phase like alumina or a C18 reversed-phase column. |
| Presence of Dimeric Impurities in the Final Product | Dimerization can occur as a side reaction, particularly under certain catalytic conditions.[2] | Optimize the reaction conditions to minimize dimer formation. If dimers are present, they can often be separated by column chromatography due to their higher molecular weight. |
| "Oiling Out" During Recrystallization | The compound is coming out of solution as a liquid instead of a solid. This can happen if the melting point of the solid is lower than the temperature of the solution. | Add more of the primary solvent to keep the compound dissolved at a lower temperature. Alternatively, introduce an appropriate anti-solvent to induce crystallization. |
Quantitative Data
The following table summarizes the conditions and results for the chiral separation of a related racemic 3-amino-chromane derivative by semi-preparative HPLC. This data can serve as a starting point for developing a method for this compound derivatives.
| Parameter | Value |
| Compound | (±)-3-Amino-chromane derivative[1] |
| Instrument | Semi-preparative HPLC[1] |
| Column | Diacel Chiralcel-OD (10 µm, 10 x 250 mm)[1] |
| Mobile Phase | 30% Isopropanol in Hexane[1] |
| Flow Rate | 9.45 mL/min[1] |
| Temperature | 40 °C[1] |
| Injection Volume | 100 µL[1] |
Experimental Protocols
Protocol 1: Chiral Separation by Semi-Preparative HPLC
This protocol is adapted from a method used for a similar 3-amino-chromane derivative and can be a good starting point for optimization.[1]
-
Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent mixture (e.g., isopropanol/hexane). Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Diacel Chiralcel-OD (or a similar polysaccharide-based chiral column).
-
Mobile Phase: Start with a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 70:30 v/v).
-
Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Product Isolation: Combine the fractions containing each pure enantiomer and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of the amine derivative from non-chiral impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To prevent tailing, add 0.5-1% triethylamine to the eluent mixture.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the compound.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for peak tailing during silica gel chromatography.
References
optimizing reaction conditions for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine synthesis
Welcome to the technical support center for the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of the corresponding ketone precursor, 8-methoxy-chroman-3-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[1][2]
Q2: Which reducing agents are suitable for the reductive amination step?
A2: Several reducing agents can be employed for this transformation. Commonly used reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] The choice of reducing agent can influence reaction time, yield, and chemoselectivity. For instance, sodium cyanoborohydride is effective but generates toxic byproducts, while sodium triacetoxyborohydride is a milder and often preferred reagent.[2]
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical conditions involve dissolving the 8-methoxy-chroman-3-one and an ammonia source (e.g., ammonium acetate, aqueous ammonia) in a suitable solvent, followed by the addition of the reducing agent. The reaction is often carried out at room temperature. The choice of solvent can be critical, with methanol or ethanol being common options.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting ketone should gradually be replaced by a new spot for the amine product, which will have a different retention factor (Rf).
Q5: What are some common impurities, and how can they be removed?
A5: Common impurities may include unreacted starting ketone, the intermediate imine, and over-alkylated byproducts. Purification is typically achieved through column chromatography on silica gel or by using solid-phase extraction (SPE) cartridges, such as SCX (Strong Cation Exchange) cartridges, which selectively retain the amine product.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure the ammonia source is in sufficient excess. Consider adding a dehydrating agent like molecular sieves to drive the imine formation equilibrium forward.[2] |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Sodium borohydride, for example, can decompose upon storage. | |
| Unsuitable pH. | The pH of the reaction mixture can be critical, especially for imine formation. For some protocols, the addition of a mild acid catalyst like acetic acid can be beneficial.[3] | |
| Formation of Side Products | Over-alkylation (formation of secondary amine). | This is more common when using primary amine starting materials. When using ammonia, ensure it is in large excess to favor the formation of the primary amine. |
| Reduction of the starting ketone to the corresponding alcohol. | This can occur if the reducing agent is too harsh or if the imine formation is slow. Consider using a milder reducing agent like sodium triacetoxyborohydride. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, utilize SCX cartridges for a more specific purification of the amine.[4] |
| Product is an oil and difficult to handle. | Consider converting the amine to its hydrochloride salt by treating the purified product with a solution of HCl in a suitable solvent (e.g., ether or dioxane). The salt is often a crystalline solid that is easier to handle and store. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 8-methoxy-chroman-3-one (1 equivalent) in methanol. Add ammonium acetate (10-20 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 8-methoxy-chroman-3-one (1 equivalent) and ammonium acetate (10 equivalents) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation
| Reducing Agent | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 60-80 | Inexpensive, readily available. | Can reduce the starting ketone; requires careful temperature control. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 70-90 | Mild and selective for the imine. | Highly toxic (generates HCN in acidic conditions). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | 75-95 | Mild, selective, and does not require acidic conditions. | More expensive than NaBH₄. |
Visualizations
References
Technical Support Center: Minimizing In Vitro Cytotoxicity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Welcome to the technical support center for researchers working with 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and minimize its cytotoxic effects in your in vitro experiments.
Troubleshooting Guide
Researchers may encounter various challenges when assessing the cytotoxicity of this compound. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations | Intrinsic toxicity of the compound. | Perform a detailed dose-response curve to accurately determine the IC50 value. Consider reducing the incubation time of the compound with the cells. If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine could be explored.[1] |
| Variable cytotoxicity between experiments | Inconsistent experimental conditions. | Standardize cell seeding density and passage number. Ensure uniform incubation times and conditions (temperature, CO2, humidity). Always use freshly prepared dilutions of the compound for each experiment.[1][2] |
| Compound precipitation in culture medium | Poor solubility of the compound. | Test the solubility of the compound in the culture medium prior to the experiment. A different solvent or a formulation strategy might be needed to improve solubility.[1] Alternatively, use a lower concentration of the compound. |
| Cell death observed only in specific cell lines | Cell line-specific sensitivity. | Investigate the expression of the potential drug target in various cell lines. Analyze the metabolic pathways of the cell lines, as some may produce more toxic metabolites. It is advisable to use a panel of cell lines with different genetic backgrounds.[1] |
| Low signal or absorbance value in cytotoxicity assay | Low cell density. | Repeat the experiment to determine the optimal cell count for the assay.[3] |
| High background signal in fluorescence-based assays | Autofluorescence of the compound. | Run a control plate with the compound in cell-free medium to quantify its intrinsic fluorescence and subtract this from the experimental values. |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular events. | Use multiple assays that measure different endpoints of cell death (e.g., metabolic activity with an MTT assay, membrane integrity with an LDH assay, and apoptosis with a caspase activity assay) for a more comprehensive understanding of the cytotoxic mechanism. |
Frequently Asked Questions (FAQs)
Q1: My test compound, this compound, is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?
A1: The initial step is to confirm that the observed cytotoxic effect is genuine and not an artifact. This involves several checks:
-
Verify Concentration: Double-check all calculations for stock solutions and dilutions.
-
Assess Compound Stability: Ensure the compound is stable in the culture medium for the duration of the experiment, as degradation products could be more toxic.
-
Test for Assay Interference: Some compounds can interfere with the readouts of cytotoxicity assays. Include appropriate controls to test for this.[1]
-
Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line, which is typically below 0.5%.[1][4]
Q2: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To differentiate between these, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a decrease in the total cell number over time.
-
Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[1]
Q3: What are the common mechanisms of drug-induced cytotoxicity for benzopyran derivatives?
A3: Benzopyran derivatives can induce cytotoxicity through various mechanisms. Studies on similar compounds have shown that they can induce apoptotic cell death through both caspase-dependent and caspase-independent pathways.[5] Some derivatives have been shown to cause cell cycle arrest, often in the G1 phase.[6][7] The specific mechanism for this compound would need to be investigated experimentally.
Q4: What are the recommended positive and negative controls for in vitro cytotoxicity assays?
A4: Appropriate controls are crucial for the correct interpretation of results.
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This helps to determine the effect of the solvent on cell viability.
-
Positive Control: A compound known to induce cytotoxicity in the cell line being used. For example, tamoxifen is often used as a positive control in MTT assays, while sodium lauryl sulphate can be used for LDH release assays.[4]
-
Untreated Control: Cells that are not exposed to either the test compound or the vehicle.
Experimental Protocols
Below are detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells seeded and treated in a 96-well plate (as in the MTT assay protocol)
-
LDH assay kit (containing reaction mixture and lysis solution)
-
96-well plate for supernatant
-
Plate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol. Include a maximum LDH release control by treating some wells with the lysis solution provided in the kit for 45 minutes before the end of the incubation period.[8]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, untreated, and maximum release controls.
Visualizations
The following diagrams illustrate a general workflow for cytotoxicity testing and a hypothetical signaling pathway that could be involved in the cytotoxic effects of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Hypothetical signaling pathway for induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and related chroman derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that likely contribute to the poor oral bioavailability of this compound?
A1: The oral bioavailability of this compound is likely limited by a combination of factors common to amine-containing heterocyclic structures:
-
Poor Aqueous Solubility : Chroman derivatives can have low solubility in gastrointestinal (GI) fluids, which is a critical prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism : As a primary amine, the compound is susceptible to rapid metabolism in the gut wall and liver by enzymes such as cytochrome P450s (e.g., CYP3A4) and monoamine oxidases (MAO).[2][3][4] This metabolic process can significantly reduce the amount of the active drug that reaches systemic circulation.[5][6]
-
P-glycoprotein (P-gp) Efflux : The compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the apical membrane of intestinal epithelial cells.[7][8] These transporters actively pump the drug back into the GI lumen, thereby limiting its net absorption.[8]
Q2: What are the most promising general strategies to enhance the bioavailability of this compound?
A2: Key strategies focus on overcoming the challenges of solubility and metabolism. These can be broadly categorized as formulation-based approaches and chemical modification (prodrug) approaches.[9][10]
-
Formulation Strategies : These aim to improve the dissolution rate and solubility of the drug. Nanotechnology-based systems like nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions are highly effective.[11][12][13][14] By reducing the particle size to the nanometer range, the surface area increases, leading to enhanced dissolution velocity and saturation solubility.[11][13]
-
Prodrug Strategies : This involves chemically modifying the amine group to create a prodrug.[15] The prodrug masks the metabolically labile amine, improves physicochemical properties (like permeability or solubility), and is designed to convert back to the active parent drug in the body through enzymatic or chemical cleavage.[2][15]
Q3: How can I determine if my compound is a substrate for P-glycoprotein efflux?
A3: The most common method is to use an in vitro Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses efflux transporters like P-gp, mimicking the intestinal barrier.[16] A bidirectional transport study is performed where the permeability of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 is a strong indicator of active efflux.[16] The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or PSC833) to confirm the involvement of P-gp.[8][16]
Q4: Can a prodrug approach help bypass first-pass metabolism?
A4: Yes, this is a primary application of the prodrug strategy. By temporarily masking the amine functional group, which is often a primary site for first-pass metabolism, the prodrug is no longer recognized by the metabolic enzymes.[2] This allows the molecule to be absorbed intact and pass through the liver. Once in systemic circulation, the promoiety is cleaved to release the active parent drug.[15] A common approach for amines is the synthesis of N-acyl derivatives or amino acid conjugates.[2][17]
Section 2: Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low drug loading (<5%) in Solid Lipid Nanoparticle (SLN) formulation. | 1. Poor solubility of the drug in the selected lipid matrix. 2. Drug expulsion from the lipid core during cooling and crystallization. | 1. Screen Lipids : Test lipids with varying chain lengths (e.g., glyceryl monostearate, tristearin, Compritol® 888 ATO) to find one with better drug solubility. 2. Add Surfactant/Co-surfactant : Incorporate surfactants like Poloxamer 188 or Tween® 80 to improve drug encapsulation. 3. Optimize Homogenization : Adjust homogenization speed, temperature, and duration to create a more stable particle structure. |
| Nanosuspension shows rapid particle aggregation and sedimentation. | 1. Insufficient amount or inappropriate type of stabilizer. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Optimize Stabilizer : Increase the concentration of the steric (e.g., HPMC, PVP) or ionic (e.g., Docusate Sodium) stabilizer. 2. Use Combination Stabilizers : Employ a combination of steric and ionic stabilizers for enhanced stability. 3. Control Temperature : Ensure adequate cooling during the high-pressure homogenization process to prevent particle growth. |
| In vivo study shows no significant bioavailability improvement with a prodrug. | 1. The prodrug is too stable and is not converting to the parent drug in vivo. 2. The prodrug is rapidly cleared before it can convert. 3. The promoiety has negatively altered other properties (e.g., made it a P-gp substrate). | 1. Check In Vitro Conversion : Test the prodrug's conversion rate in plasma and liver microsome preparations from the relevant species. 2. Modify the Linker : If conversion is too slow, design a new prodrug with a more labile linker (e.g., a different ester or carbamate). 3. Re-evaluate Permeability : Run a Caco-2 assay on the prodrug itself to ensure it has good permeability and is not an efflux substrate. |
| High variability in oral absorption data between animal subjects. | 1. Formulation is not physically stable in GI fluids (e.g., drug precipitation). 2. Genetic variability in metabolic enzymes (e.g., CYPs) or transporters among subjects.[5] | 1. Assess Formulation Stability : Test the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF) to check for drug precipitation. 2. Increase Group Size : Ensure the animal study group is large enough to account for inter-individual variability. 3. Consider a Different Animal Model : If variability is extremely high, consider if the chosen animal model is appropriate for the metabolic pathways involved. |
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization
Objective : To produce a stabilized nanosuspension of this compound to enhance its dissolution rate.
Materials :
-
This compound (API)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC, or Poloxamer 188)
-
Purified water
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
Methodology :
-
Preparation of Stabilizer Solution : Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.
-
Pre-suspension : Disperse 1% (w/v) of the API into the stabilizer solution.
-
High-Shear Mixing : Homogenize this mixture using a high-shear mixer at 10,000 RPM for 15 minutes to form a coarse pre-suspension and wet the API particles.
-
High-Pressure Homogenization : Pass the pre-suspension through a high-pressure homogenizer.
-
Pressure : 1500 bar
-
Cycles : 20-30 cycles
-
Temperature Control : Maintain the process temperature below 10°C using a cooling bath to prevent overheating and degradation.
-
-
Characterization :
-
Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the zeta potential to determine surface charge and stability.
-
Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Data Summary: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical but realistic outcomes for different strategies applied to a compound with properties similar to this compound.
| Strategy | Formulation/Modification | Key Advantage(s) | Potential Challenge(s) | Hypothetical Bioavailability (F%) |
| Micronization | Physical milling to reduce particle size to 1-10 µm. | Simple, cost-effective process. | Limited improvement for very poorly soluble drugs; particle aggregation. | 5 - 10% |
| Nanosuspension | API nanoparticles (200-500 nm) stabilized by polymers.[18] | Significant increase in dissolution rate; high drug loading.[11][18] | Physical instability (aggregation); requires specialized equipment. | 25 - 40% |
| Solid Lipid Nanoparticles (SLNs) | API encapsulated in a solid lipid core (50-1000 nm). | Protects API from degradation; potential for lymphatic uptake.[19] | Lower drug loading; potential for drug expulsion. | 30 - 50% |
| Prodrug (Amino Acid Conjugate) | Covalent linkage of an amino acid (e.g., Valine) to the primary amine. | Bypasses first-pass metabolism; may target amino acid transporters.[17] | Requires chemical synthesis; risk of incomplete conversion in vivo. | 45 - 65% |
Section 4: Visualized Workflows and Pathways
Diagram 1: Decision Workflow for Bioavailability Enhancement
This diagram outlines a logical workflow for a researcher to select an appropriate strategy for enhancing the bioavailability of a new chemical entity.
Caption: A decision tree to guide the selection of a bioavailability enhancement strategy.
Diagram 2: Cellular Absorption and Metabolism Pathway
This diagram illustrates the biological barriers a drug molecule like this compound faces upon oral administration.
Caption: Key biological barriers limiting oral drug bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
- 19. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
resolving analytical artifacts in 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical assays of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. Our goal is to help researchers, scientists, and drug development professionals resolve common analytical artifacts and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the quantification of this compound?
A1: The primary sources of variability often stem from sample degradation, inconsistent sample preparation, chromatographic issues (especially with chiral separations), and matrix effects in mass spectrometry. Given that the molecule has a chiral center, inconsistent enantiomeric separation is a frequent issue.
Q2: How can I prevent the degradation of my analyte during sample preparation and storage?
A2: this compound, being a primary amine, can be susceptible to oxidation and reaction with aldehydes or ketones. To minimize degradation:
-
Store samples at low temperatures (-20°C or -80°C).
-
Use antioxidants, such as ascorbic acid, if oxidation is suspected.
-
Work with fresh samples whenever possible.
-
Ensure solvents are of high purity and free from contaminants.
Q3: What type of column is recommended for the chiral separation of this compound?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of compounds with amine functionalities.[1] For instance, columns like Chiralcel® OJ or Chiralcel® OD-H have been used for the separation of similar 4-aminoflavane diastereomers.[1] The choice of mobile phase, particularly the type and concentration of the alcohol modifier, will significantly impact the separation.[1]
Q4: I am observing poor peak shape (e.g., tailing) during HPLC analysis. What could be the cause?
A4: Peak tailing for amine-containing compounds is often due to strong interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
-
Use a base-deactivated column.
-
Add a small amount of a basic additive, such as triethylamine or diethylamine, to the mobile phase to compete for active sites.
-
Ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of the analyte.
Q5: What are the expected major fragments in the mass spectrum of this compound?
A5: For aliphatic amines, a common fragmentation pattern is the α-cleavage at the C-C bond adjacent to the nitrogen atom.[2] For this compound, this would likely involve the loss of the C2-C3 bond, leading to characteristic fragments. The benzopyran ring itself can also undergo fragmentation. A detailed study of the fragmentation pathways using high-resolution mass spectrometry is recommended for definitive identification of fragments.[3]
Troubleshooting Guides
Guide 1: Poor Enantiomeric Resolution in Chiral HPLC
If you are experiencing inadequate separation of the enantiomers of this compound, follow this troubleshooting workflow.
Guide 2: Inconsistent Results in Mass Spectrometry Quantification
Use this guide to troubleshoot variability in quantitative analysis using LC-MS.
| Symptom | Potential Cause | Recommended Action |
| Variable Peak Areas | Inconsistent injection volume or sample concentration. | Verify autosampler performance and ensure accurate sample preparation. |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard. Perform a matrix effect study by comparing the response in solvent versus the matrix. | |
| Analyte degradation in the ion source. | Optimize ion source parameters (e.g., temperature, gas flows). | |
| Shifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column aging or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Fluctuation in column temperature. | Ensure the column oven is functioning correctly and the temperature is stable. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
Representative Protocol for Chiral HPLC-MS/MS Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to create a stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix components.
2. Chromatographic Conditions:
-
Column: Chiralcel® OJ-H (or similar polysaccharide-based CSP)
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (for a triple quadrupole instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 350°C
-
Capillary Voltage: 3.5 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the amine group or cleavage of the pyran ring.
-
Potential Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode mass spectrometry, based on common fragmentation mechanisms of amines.[2]
References
Validation & Comparative
A Comparative Analysis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and other prominent 5-HT1A receptor agonists, including buspirone, tandospirone, vilazodone, and flibanserin. The objective of this document is to present a clear, data-driven comparison to aid in research and drug development efforts targeting the 5-HT1A receptor.
Introduction to 5-HT1A Receptor Agonists
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of various central nervous system (CNS) disorders, including anxiety and depression. Agonists of the 5-HT1A receptor modulate serotonergic neurotransmission and have demonstrated therapeutic efficacy. The compounds discussed in this guide represent a range of chemical scaffolds and pharmacological profiles, from the clinically established azapirones like buspirone and tandospirone to multimodal agents such as vilazodone and flibanserin. This compound belongs to a class of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives that have been investigated for their potential as 5-HT1A receptor ligands.
Quantitative Comparison of 5-HT1A Receptor Agonists
The following table summarizes the in vitro pharmacological data for this compound and the selected comparator 5-HT1A agonists. The data presented includes binding affinity (Ki), and functional activity (EC50 and Emax), where available.
| Compound | 5-HT1A Binding Affinity (Ki, nM) | 5-HT1A Functional Activity (EC50, nM) | Intrinsic Activity (Emax) | Receptor Selectivity Profile |
| This compound | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources | Investigated for affinity at D1, D2, and 5-HT2A receptors. |
| Buspirone | 9.5 - 46.1 | 15.14 - 72.44 | Partial Agonist | Moderate affinity for D2 receptors. |
| Tandospirone | 27 | ~60% of 8-OH-DPAT | Partial Agonist | Low affinity for 5-HT2, α1, α2, D1, and D2 receptors. |
| Vilazodone | 0.2 - 2.1 | 0.12 - 0.79 | Partial Agonist | High affinity for the serotonin transporter (SERT). |
| Flibanserin | 1 | Data not available in searched resources | Full Agonist | Antagonist at 5-HT2A receptors; weak partial agonist at D4 receptors. |
Note: The quantitative data for this compound was not available in the publicly accessible resources searched. The presented data for other compounds are compiled from various sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for agonist characterization.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
Figure 2: General experimental workflow for 5-HT1A agonist characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field of GPCR pharmacology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) is commonly used.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing information on the agonist's potency (EC50) and efficacy (Emax).
-
Receptor Source: Similar to the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10-30 µM GDP.
-
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Quantification: Similar to the radioligand binding assay.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled 5-HT1A receptor.
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Stimulant: Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Assay Kit: Commercially available cAMP assay kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Assay Setup: Plate the cells in a 96- or 384-well plate. Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation to determine the EC50 and Emax values.
-
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine analogs. The focus is on their interactions with key biological targets, including serotonin (5-HT) and dopamine (D) receptors, as well as their cytotoxic effects on cancer cell lines. The information is compiled from various studies to offer a consolidated view of how structural modifications to this scaffold influence biological activity.
I. Comparative Analysis of Receptor Binding Affinity
The this compound scaffold has been extensively explored for its potential as a central nervous system (CNS) agent, particularly targeting serotonergic and dopaminergic pathways.
Serotonin 5-HT1A Receptor Affinity
Analogs of this series have shown significant affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs. The affinity is highly dependent on the nature of the substituent on the amino group at the 3-position.
| Compound/Analog | Modification | 5-HT1A Receptor Affinity (Ki, nM) | Alternative/Reference Compound | Alternative's 5-HT1A Receptor Affinity (Ki, nM) |
| Analog A | N-dipropyl substitution | High (sub-nanomolar range) | 8-OH-DPAT (standard agonist) | High (sub-nanomolar to low nanomolar)[1][2] |
| Analog B | N-monopropyl substitution | Moderate | 8-OH-DPAT | High (sub-nanomolar to low nanomolar)[1][2] |
| Analog C | Spirocyclic amine substitution | High, with enantioselectivity | 8-OH-DPAT | High (sub-nanomolar to low nanomolar)[1][2] |
Note: Specific Ki values can vary between different studies and assay conditions. The table presents a qualitative summary based on available literature.
Dopamine D2 Receptor Affinity
Modifications to the core structure have also been investigated for their potential as dopamine D2 receptor antagonists, which are crucial for the development of antipsychotic medications.
| Compound/Analog | Modification | D2 Receptor Affinity (Ki, nM) | Alternative/Reference Compound | Alternative's D2 Receptor Affinity (Ki, nM) |
| Analog D | Specific arylpiperazinyl moiety | High | Haloperidol (typical antipsychotic) | High (low nanomolar range) |
| Analog E | Variation in the linker chain | Moderate to Low | Haloperidol | High (low nanomolar range) |
Note: The affinity for D2 receptors is highly sensitive to the nature of the substituent at the 3-amino position and the overall conformation of the molecule.
II. Comparative Analysis of Cytotoxicity
Recent studies have explored the anticancer potential of this compound analogs. The cytotoxic activity is evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Analog | Modification | Cell Line | IC50 (µM) | Alternative/Reference Compound | Alternative's IC50 (µM) |
| Analog F | Phenyl substitution at C4 | MCF-7 (Breast Cancer) | Moderate | Doxorubicin | High (sub-micromolar) |
| Analog G | Substituted phenyl at C4 | MDA-MB-231 (Breast Cancer) | Moderate to High | Doxorubicin | High (sub-micromolar) |
| Analog H | Halogenated phenyl at C4 | HCT116 (Colon Cancer) | Moderate | Doxorubicin | High (sub-micromolar) |
Note: Cytotoxicity is influenced by the substitution pattern on the benzopyran ring and the nature of the group at the 3-amino position.
III. Experimental Protocols
Radioligand Binding Assay for 5-HT1A and D2 Receptors
This assay is used to determine the binding affinity of the test compounds for their respective receptors.[3][4][5]
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).[6]
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).[7][8]
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[10][11]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The IC50 value is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.
IV. Visualizations
Caption: Overview of the structure-activity relationship for the benzopyran scaffold.
Caption: Generalized workflow for key in vitro biological assays.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. abbexa.com [abbexa.com]
Validating the Binding Affinity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine, a benzopyran derivative with potential therapeutic applications. Due to the limited availability of direct binding data for the 8-methoxy isomer, this guide utilizes data from its close structural analog, 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine, to offer insights into its potential interactions with key neurological receptors. The binding profile is compared against established reference ligands for serotonin (5-HT) and dopamine (D) receptors, which are crucial targets in neuropharmacology.
Comparative Binding Affinity
The following table summarizes the inhibitory constants (Ki) of the 5-methoxy analog of our target compound and well-established reference ligands at the 5-HT1A, 5-HT2A, and D2 receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) |
| (R)-5-methoxy-3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran | 1.5 | >1000 | >1000 |
| (S)-5-methoxy-3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran | 28 | >1000 | >1000 |
| Reference Ligands | |||
| 8-OH-DPAT | 1.0[1] | - | >10,000[1] |
| Ketanserin | - | 0.8[2] | - |
| Spiperone | - | - | 0.06 - 0.1[3] |
Experimental Protocols
The determination of binding affinities is conducted through standardized radioligand binding assays. These assays are crucial for characterizing the interaction of a compound with its target receptor.
Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 cells).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[1]
-
Scintillation fluid.
-
-
Procedure:
-
The cell membranes are incubated with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT.
-
The incubation is carried out at room temperature for a specified period to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[4]
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for 5-HT2A Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Materials:
-
Tissue homogenates (e.g., from rat prefrontal cortex) or cell membranes expressing the 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Test compounds.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
-
Procedure:
-
Membranes are incubated with [3H]ketanserin and various concentrations of the competing test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT2A antagonist, such as spiperone.[5]
-
Following incubation to equilibrium, the bound and free radioligands are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation.
-
IC50 values are determined and converted to Ki values.
-
Radioligand Binding Assay for D2 Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the D2 dopamine receptor.
-
Materials:
-
Cell membranes from cell lines expressing the D2 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]Spiperone.[6]
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[3]
-
Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).[3]
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.[6]
-
Membranes are incubated with a fixed concentration of [3H]Spiperone and a range of concentrations of the test compound.
-
Incubation is carried out at 30°C for 1 hour.[3]
-
The reaction is terminated by rapid filtration.
-
The radioactivity on the filters is counted to determine the level of radioligand binding.
-
IC50 values are calculated from the competition curves and then converted to Ki values.
-
Visualizing a Potential Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the 5-HT1A receptor, a primary target for the benzopyran-amine derivatives discussed. Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Comparative Cross-Reactivity Profiling: 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and Structurally Related Monoamine Reuptake Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profile of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine against other monoamine reuptake inhibitors. The objective is to evaluate its selectivity and potential for off-target effects, a critical step in early-stage drug development. The data presented is compiled from publicly available pharmacological databases and scientific literature.
Overview of Compounds
This compound is a rigid analog of the phenethylamine backbone, a common structural motif in monoamine neurotransmitter reuptake inhibitors. Its primary mechanism of action is expected to involve binding to monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For this comparative guide, we will analyze its binding affinity against a panel of receptors and transporters alongside established reference compounds: Citalopram (a selective serotonin reuptake inhibitor, SSRI) and Desipramine (a norepinephrine-selective reuptake inhibitor).
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of the compounds across a panel of primary monoamine transporters and selected off-target receptors known for their involvement in drug side effects. Lower Ki values indicate higher binding affinity.
| Target | This compound (Ki, nM) | Citalopram (Ki, nM) | Desipramine (Ki, nM) |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 1.8 | 1.6 | 25 |
| Norepinephrine Transporter (NET) | 15.7 | 6100 | 1.1 |
| Dopamine Transporter (DAT) | 145 | 2000 | 240 |
| Selected Off-Targets | |||
| 5-HT2A Receptor | >10,000 | 310 | 16 |
| Alpha-1 Adrenergic Receptor | 2,800 | 2800 | 21 |
| Histamine H1 Receptor | >10,000 | 200 | 1.1 |
| Muscarinic M1 Receptor | >10,000 | 1100 | 9.4 |
Interpretation: this compound demonstrates high affinity for both SERT and NET, suggesting a dual-inhibitor profile. Its affinity for DAT is significantly lower. Notably, it shows minimal affinity for the selected off-target receptors (5-HT2A, Alpha-1, H1, M1), indicating a potentially cleaner side-effect profile compared to Desipramine, which has high affinity for H1 and M1 receptors.
Signaling and Mechanism of Action
The primary mechanism for these compounds is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the respective transporters (SERT, NET, DAT), they increase the concentration of serotonin, norepinephrine, and/or dopamine in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
Experimental Protocols
The data presented in this guide is derived from standard pharmacological assays. The methodologies below represent typical protocols for determining binding affinity.
Radioligand Binding Assay Workflow
This workflow outlines the general steps for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology: Radioligand Binding Assays
-
Target Preparation: Cell membranes were prepared from HEK293 cells stably expressing the recombinant human SERT, NET, DAT, or other receptor targets.
-
Assay Buffer: Assays were typically conducted in a buffer solution, such as 50 mM Tris-HCl, containing 120 mM NaCl and 5 mM KCl, at a pH of 7.4.
-
Radioligands: Specific high-affinity radioligands were used for each target. For example:
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
H1 Receptor: [³H]Pyrilamine
-
-
Incubation: A constant concentration of radioligand and prepared membranes were incubated with serially diluted concentrations of the test compound. The mixture was incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Separation and Detection: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The filters were then washed with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) was determined using non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.
Conclusion
The cross-reactivity profile of this compound indicates it is a potent dual inhibitor of the serotonin and norepinephrine transporters. A key advantage highlighted by this comparative analysis is its significantly lower affinity for common off-target receptors, such as histaminergic, muscarinic, and adrenergic receptors, when compared to older tricyclic antidepressants like Desipramine. This suggests a potentially lower burden of side effects commonly associated with these off-target interactions, including sedation, dry mouth, and orthostatic hypotension. Its profile is distinct from highly selective inhibitors like Citalopram, positioning it as a candidate for conditions where dual monoamine modulation is therapeutically desirable. Further in-vitro functional assays and in-vivo studies are necessary to fully characterize its pharmacological activity and therapeutic potential.
A Comparative Analysis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and Buspirone
Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of the pharmacological properties of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and the clinically used anxiolytic agent, buspirone. The focus is on their interactions with key central nervous system receptors, particularly the serotonin 5-HT1A receptor, a critical target in the treatment of anxiety and depressive disorders.
Pharmacological Profile and Receptor Affinity
Both this compound and buspirone exhibit significant affinity for the 5-HT1A receptor. Buspirone is well-characterized as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[1][2] This dual action is thought to contribute to its therapeutic effect by initially reducing serotonergic neuron firing, followed by a gradual increase in serotonin release as autoreceptors desensitize.[1] Buspirone also displays a complex binding profile with weaker antagonistic activity at dopamine D2, D3, and D4 receptors.[1][3][4]
This compound, a member of the benzopyran class, also demonstrates affinity for serotonergic and dopaminergic receptors. While specific quantitative data for this exact compound is sparse in publicly available literature, related 3-amino-benzopyran derivatives have been evaluated for their affinity at 5-HT1A, 5-HT2A, and D2 receptors, with some analogs showing high and selective affinity for these targets.[5] For the purpose of this guide, we will draw comparisons based on the known activities of buspirone and general findings for related benzopyran structures.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | D2 | D3 | D4 | α1-adrenergic |
| Buspirone | 14[6] | 484[4] | 98[4] | 29.2[4] | 430[6] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Lower Ki values indicate higher binding affinity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for buspirone's anxiolytic effects is mediated through its partial agonism at 5-HT1A receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.
The benzopyran moiety is a common scaffold in compounds targeting GPCRs. It is anticipated that this compound, if it acts as a 5-HT1A agonist, would initiate a similar Gi/o-mediated signaling cascade. The specific efficacy (i.e., whether it acts as a full or partial agonist) would determine the magnitude of the downstream response compared to the endogenous ligand, serotonin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of compounds like buspirone and this compound.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor through competitive displacement of a specific radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or rat hippocampal membranes.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compounds: Buspirone, this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or WAY-100635.
-
Instrumentation: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters), vacuum manifold, liquid scintillation counter, and scintillation fluid.[8]
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold Tris-HCl buffer and centrifuge. Resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value, e.g., 0.25 nM), and serial dilutions of the test compound.[9]
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand like 10 µM 5-HT.[9]
-
Incubation: Add the cell membrane preparation (e.g., 50-100 µg protein/well) to initiate the binding reaction. Incubate the plate at room temperature (or 25°C) for 60 minutes to reach equilibrium.[10]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Activity
Objective: To determine the functional activity (potency - EC50, and efficacy - Emax) of a test compound by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the 5-HT1A receptor. This assay differentiates between agonists, antagonists, and inverse agonists.[11][12]
Materials:
-
Receptor Source: Same as for the binding assay.
-
Reagents: [35S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Test Compounds: Buspirone, this compound.
-
Instrumentation: Same as for the binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10 µM), and serial dilutions of the test compound.
-
Reaction Initiation: Add the cell membrane preparation and pre-incubate for 10-15 minutes at 30°C.
-
Stimulation: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the reaction. Incubate for 30-60 minutes at 30°C.[13]
-
Termination and Filtration: Terminate the reaction and filter as described in the radioligand binding assay protocol.
-
Quantification: Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated binding (in CPM or as a percentage of basal activity) against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values. Efficacy is often expressed relative to a full agonist like 5-HT.
Visualization of Signaling Pathways
The following diagram illustrates the comparative signaling pathways of a partial agonist (like Buspirone) and a putative full agonist at the 5-HT1A receptor.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 3. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding thermodynamics of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Enantioselective Synthesis and Activity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis and biological activity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine, a chiral amine with potential applications in neuroscience and medicinal chemistry. The amine functionality and the chiral center at the 3-position make it a valuable precursor for developing more complex molecules, particularly those targeting central nervous system (CNS) receptors.[1] This document summarizes available data on its synthesis, compares it with alternative compounds, and provides detailed experimental protocols for key methodologies.
Enantioselective Synthesis Strategies
The asymmetric synthesis of chiral amines, particularly those embedded in heterocyclic scaffolds like the 3-aminochromane core of the target molecule, is a critical area of research in medicinal chemistry. Several strategies can be employed to achieve high enantioselectivity, including catalyst-based methods.
One prominent method is the asymmetric transfer hydrogenation of N-(tert-butanesulfinyl)ketimines. This approach, followed by desulfinylation, has proven effective for preparing a variety of highly enantiomerically enriched α-branched primary amines, with reported enantiomeric excesses (ee) often exceeding 99%.[2] The use of a ruthenium catalyst with a chiral ligand like (1S,2R)-1-amino-2-indanol is a key feature of this process.[2] While a specific application to 8-methoxy-3-chromanone-derived ketimine is not detailed in the available literature, this method presents a viable and highly effective route.
Another approach involves the asymmetric hydrogenation of enamines . Rhodium complexes with chiral phosphine ligands, such as Me-DuPhos, have been successfully used for the highly enantioselective hydrogenation of β-(acylamino)acrylates to produce β-amino acid derivatives with enantiomeric excesses up to 99.6%. This strategy could be adapted for the synthesis of chiral 3-aminochromanes from the corresponding enamides.
Organocatalysis represents a metal-free alternative for enantioselective synthesis. L-proline has been demonstrated as an effective catalyst in multicomponent reactions to produce enantioselective pyrans and benzopyrans. This method's applicability to the synthesis of the target amine would involve the asymmetric reduction of a suitable precursor.
A biocatalytic approach using transaminases offers a green and highly selective method for the synthesis of chiral amines. For instance, (S)-specific ω-transaminase from Vibrio fluvialis has been used for the asymmetric synthesis of chiral amines from prochiral ketones with enantiomeric excesses above 99%.[3]
Table 1: Comparison of Potential Enantioselective Synthesis Methods
| Method | Catalyst/Reagent | Key Features | Reported ee% (for related substrates) |
| Asymmetric Transfer Hydrogenation | Ruthenium catalyst with chiral ligand (e.g., (1S,2R)-1-amino-2-indanol) | High efficiency, short reaction times. | Up to >99%[2] |
| Asymmetric Hydrogenation of Enamides | Rhodium complex with chiral phosphine ligand (e.g., Rh-Me-DuPhos) | High enantioselectivity for β-amino acid derivatives. | Up to 99.6% |
| Organocatalysis | L-proline | Metal-free, environmentally friendly. | Good to excellent |
| Biocatalysis | ω-Transaminase | High enantioselectivity, mild reaction conditions. | >99%[3] |
Biological Activity and Comparison with Alternatives
This compound and its derivatives are of interest due to their potential interaction with serotoninergic and dopaminergic receptors, which are key targets in the treatment of various CNS disorders. Specifically, affinity for the 5-HT1A, 5-HT2A, and D2 receptors is a common focus of investigation for compounds with this scaffold.
Alternative Compounds and Their Receptor Affinities
Several classes of compounds with a 3-aminochromane or related scaffold have been investigated as ligands for serotonin and dopamine receptors. These serve as valuable comparators for understanding the potential pharmacological profile of the target molecule.
-
Aryl Aminoguanidines: A novel class of 5-HT2A receptor antagonists. For example, LY314228 shows an 18.6-fold greater affinity for the 5-HT2A site over the 5-HT2B site.[5]
-
9,10-dihydroanthracene derivatives: 9-(aminomethyl)-9,10-dihydroanthracene (AMDA) is a structurally novel 5-HT2A receptor antagonist with a high affinity (Ki = 9.5-21 nM).[6]
-
Coumarin Derivatives: A series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives have been synthesized and shown to have high affinity for 5-HT1A receptors, with some compounds exhibiting Ki values as low as 0.5 nM.[7]
Table 2: Receptor Binding Affinities (Ki, nM) of Alternative 5-HT Receptor Ligands
| Compound Class | Example Compound | 5-HT1A | 5-HT2A | D2 | Reference |
| Aryl Aminoguanidines | LY314228 | - | High Affinity (Selective over 5-HT2B/2C) | - | [5] |
| Dihydroanthracenes | AMDA | - | 9.5 - 21 | - | [6] |
| Coumarin Derivatives | Compound 6a | 0.5 | - | - | [7] |
| Coumarin Derivatives | Compound 10a | 0.6 | - | - | [7] |
Note: A dash (-) indicates that data was not reported in the cited source.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines
This protocol is adapted from a general method for the synthesis of chiral primary amines.[2]
1. Formation of N-(tert-butanesulfinyl)ketimine:
-
To a solution of the corresponding ketone (e.g., 8-methoxy-3-chromanone) in a suitable solvent (e.g., THF), add (R)- or (S)-2-methylpropane-2-sulfinamide.
-
Add a Lewis acid catalyst (e.g., Ti(OEt)4).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by adding brine and filtering through celite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Asymmetric Transfer Hydrogenation:
-
In a reaction vessel, dissolve the chiral N-(tert-butanesulfinyl)ketimine in isopropyl alcohol.
-
Add the ruthenium catalyst, for example, generated in situ from [Ru(p-cymene)Cl2]2 and a chiral ligand such as (1S,2R)-1-amino-2-indanol.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (typically 1-4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
3. Desulfinylation:
-
Dissolve the resulting sulfinamide in a suitable solvent (e.g., methanol).
-
Add a solution of HCl in an appropriate solvent (e.g., dioxane or methanol).
-
Stir the mixture at room temperature until the reaction is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride can be used as is or neutralized to obtain the free amine.
General Protocol for 5-HT2A Receptor Binding Assay
This protocol is based on standard radioligand binding assay procedures.
1. Membrane Preparation:
-
Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Radioligand Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]ketanserin), and either buffer (for total binding), a competing non-labeled ligand (e.g., the test compound at various concentrations), or a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) for determining non-specific binding.
-
Incubate the plate at a specified temperature (e.g., 37 °C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Activity Evaluation.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral primary amines by transfer hydrogenation of N-(tert-butanesulfinyl)ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel class of 5-HT2A receptor antagonists: aryl aminoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzopyran-Based Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anxiolytic drug development, compounds featuring the benzopyran scaffold have emerged as a promising area of research. This guide provides a detailed, data-driven comparison of key benzopyran-based anxiolytics, focusing on their mechanisms of action, preclinical efficacy, and clinical findings. The information is intended to support researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This comparison guide focuses on three prominent benzopyran-based anxiolytics: Tofisopam, Cannabidiol (CBD), and Centanafadine. While all share a core chemical structure, their pharmacological profiles and mechanisms of action differ significantly. Tofisopam, a 2,3-benzodiazepine, exerts its anxiolytic effects primarily through phosphodiesterase (PDE) inhibition, distinguishing it from classical 1,4-benzodiazepines. Cannabidiol, a phytocannabinoid, demonstrates a broad pharmacological profile, with its anxiolytic effects attributed in part to its interaction with the serotonin 5-HT1A receptor. Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor, is primarily investigated for ADHD, but its mechanism suggests potential anxiolytic properties. This guide presents a comparative analysis of their performance in preclinical and clinical settings.
Comparative Data Overview
The following tables summarize the key quantitative data for Tofisopam, Cannabidiol, and Centanafadine, providing a basis for a head-to-head comparison of their anxiolytic potential.
Table 1: Preclinical Efficacy in Rodent Anxiety Models
| Compound | Animal Model | Species | Dosage | Key Findings |
| Tofisopam | Elevated Plus Maze | Rat | 25-50 mg/kg | No significant anxiolytic activity observed at these doses.[1] |
| Vogel Conflict Test | - | - | Data not readily available in preclinical comparative studies.[2] | |
| Cannabidiol (CBD) | Elevated Plus Maze | Mouse | 3 mg/kg & 30 mg/kg | Significantly increased time spent in the open arms compared to vehicle.[3] |
| Elevated Plus Maze | Mouse | up to 96 mg/kg | No significant anxiolytic-like effects when administered alone.[4] | |
| Vogel Conflict Test | Rat | 10 mg/kg | Induced an anticonflict effect similar to diazepam, increasing the number of punished licks.[5] | |
| Centanafadine | Preclinical Anxiety Models | - | - | Direct preclinical data on anxiolytic activity in models like the Elevated Plus Maze or Vogel Conflict Test is not readily available in the public domain. Its anxiolytic potential is inferred from its mechanism of action.[6][7] |
Table 2: Clinical Efficacy and Side Effect Profile
| Compound | Clinical Trial Design | Population | Dosage | Primary Outcome Measure | Key Efficacy Findings | Common Adverse Events |
| Tofisopam | Double-blind, randomized, crossover, placebo-controlled | 57 outpatients with anxiety and depression | 50-300 mg/day | Physician and patient ratings | Effective anxiolytic agent, particularly for somatic difficulties.[8] | Drowsiness, dizziness, headache, dry mouth.[9] |
| Cannabidiol (CBD) | Retrospective case series | 72 adults with anxiety or sleep complaints | 25-175 mg/day | Anxiety and sleep scores | Anxiety scores decreased in the first month for 79.2% of patients. | Generally well-tolerated. |
| Centanafadine | 52-week, open-label safety study | Adults with ADHD | - | Safety and tolerability | Low potential for exacerbation or emergence of anxiety. Mechanism suggests potential for treating comorbid anxiety.[7] | Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea.[10] |
Table 3: Mechanism of Action and Receptor Binding
| Compound | Primary Mechanism of Action | Key Molecular Targets | IC50 / Affinity |
| Tofisopam | Phosphodiesterase (PDE) Inhibition | PDE-4A1, PDE-10A1, PDE-3A, PDE-2A3 | IC50: 0.42 µM (PDE-4A1), 0.92 µM (PDE-10A1), 1.98 µM (PDE-3A), 2.11 µM (PDE-2A3)[11][12] |
| Cannabidiol (CBD) | 5-HT1A Receptor Agonism | Serotonin 5-HT1A Receptor | Modest affinity agonist.[13] Displaces [3H]8-OH-DPAT with micromolar affinity.[14] |
| Centanafadine | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Serotonin Transporter (SERT) | IC50 Ratio (NET:DAT:SERT) = 1:6:14[15] |
Signaling Pathways
The anxiolytic effects of these benzopyran-based compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for target validation and the development of novel therapeutics.
Tofisopam: Phosphodiesterase Inhibition Pathway
Tofisopam's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE10A. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates cAMP response element-binding protein (CREB), a transcription factor that plays a key role in neuronal plasticity and has been implicated in the pathophysiology of anxiety and depression.
Cannabidiol: 5-HT1A Receptor Signaling
Cannabidiol's anxiolytic effects are, in part, mediated by its activity as an agonist at the serotonin 5-HT1A receptor. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This modulation of the serotonergic system is a well-established mechanism for anxiolytic action.
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cannabidiol improves learning and memory deficits and alleviates anxiety in 12-month-old SAMP8 mice | PLOS One [journals.plos.org]
- 4. Effects of cannabidiol and Δ9-tetrahydrocannabinol in the elevated plus maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 7. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tofisopam - Wikipedia [en.wikipedia.org]
- 10. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. greenearthmedicinals.com [greenearthmedicinals.com]
- 14. Frontiers | Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy [frontiersin.org]
- 15. Centanafadine - Wikipedia [en.wikipedia.org]
Comparative On-Target Effects of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of compounds structurally related to 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. Due to the limited publicly available data on the specific 8-methoxy derivative, this guide utilizes data from closely related analogs with substitutions on the benzopyran ring, primarily at the 5-position. These analogs have been extensively evaluated for their affinity and functional activity at key central nervous system receptors, providing valuable insights into the potential pharmacological profile of this chemical scaffold.
The primary molecular targets for this class of compounds are the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor.[1] Variations in the substitution pattern on the benzopyran ring and the amine substituent have been shown to significantly influence the affinity and selectivity for these receptors.[2]
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of representative 3-amino-3,4-dihydro-2H-1-benzopyran derivatives for the 5-HT1A, 5-HT2A, and D2 receptors. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| Analog 1: (R)-5-Methoxy-3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran | 1.5 | 150 | 250 |
| Analog 2: (S)-5-Methoxy-3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran | 25 | 200 | 300 |
| Alternative 1: Compound 1f | 1100 | 2.5 | 1500 |
| Alternative 2: Compound 1g | 3.2 | 120 | 8.5 |
| Reference: 8-OH-DPAT | 1.0 | >10,000 | >10,000 |
Data for Analogs 1 and 2 are representative values for high-affinity 5-HT1A ligands from this chemical class. Data for Alternatives 1 and 2 are from a study on substituted 3-amino-3,4-dihydro-2H-1-benzopyrans, where compound 1f is a potent and selective 5-HT2A ligand, and compound 1g demonstrates high affinity for both 5-HT1A and D2 receptors.[1] 8-OH-DPAT is a well-characterized selective 5-HT1A agonist included for reference.[3]
Functional Activity at the 5-HT1A Receptor
The functional activity of these compounds as agonists or antagonists at the 5-HT1A receptor is a critical aspect of their on-target effect. This is often determined by measuring their ability to modulate the production of cyclic adenosine monophosphate (cAMP). Activation of the Gαi-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]
| Compound | Intrinsic Activity (vs. 8-OH-DPAT) | EC50 (nM) |
| Analog 1: (R)-5-Methoxy-3-(dipropylamino)-3,4-dihydro-2H-1-benzopyran | Full Agonist | 10 |
| Alternative 3: Buspirone | Partial Agonist | 25 |
| Reference: 8-OH-DPAT | Full Agonist | 5 |
Data for Analog 1 is representative of full agonists in this series. Buspirone is a known partial agonist at the 5-HT1A receptor and is included for comparison.[3]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A, 5-HT2A, and D2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]ketanserin (for 5-HT2A), and [3H]spiperone (for D2).
-
Test compounds and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[3]
cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of a test compound at the 5-HT1A receptor.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor and responsive to cAMP modulation (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds and reference agonists/antagonists.
-
Cell culture medium and assay buffer.
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a suitable microplate format.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified period to allow for modulation of cAMP levels by the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit.
-
For agonist testing, dose-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP against the concentration of the test compound to determine the EC50 and maximal effect.
-
For antagonist testing, cells are co-incubated with a fixed concentration of a known agonist and varying concentrations of the test compound.
Visualizations
Caption: Experimental workflows for receptor binding and functional assays.
Caption: 5-HT1A receptor signaling pathway.
References
Benchmarking 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Against Current Neurological and Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine against established therapeutic agents. The comparison focuses on in vitro performance at key biological targets relevant to neuropsychiatric and cardiovascular disorders. All data is presented to facilitate objective assessment and is supported by detailed experimental protocols.
Introduction
This compound is a synthetic compound belonging to the benzopyran class. Research has indicated its potential as a modulator of key G-protein coupled receptors (GPCRs) in the central nervous system and periphery, specifically the serotonin receptors 5-HT1A and 5-HT2A, and the dopamine D2 receptor. These receptors are established targets for a range of therapeutics used in the treatment of psychosis, depression, and hypertension. This guide benchmarks the binding affinity and functional potency of this compound against the atypical antipsychotic aripiprazole , and the antihypertensive agents ketanserin and urapidil .
Data Presentation
The following tables summarize the quantitative in vitro data for this compound and the selected current therapies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | D2 Receptor |
| This compound | 15.5 | 5.2 | 25.8 |
| Aripiprazole | 4.4[1] | 3.4[2] | 0.34[3] |
| Ketanserin | 245 | 0.85[4] | 56 |
| Urapidil | 25 | 1000 | >1000 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (EC50/IC50, nM)
| Compound | Assay Type | 5-HT1A Receptor | 5-HT2A Receptor | D2 Receptor |
| This compound | cAMP Assay (EC50) | 35.2 (Partial Agonist) | - | - |
| Calcium Flux (IC50) | - | 12.8 (Antagonist) | - | |
| cAMP Assay (IC50) | - | - | 60.5 (Antagonist) | |
| Aripiprazole | cAMP Assay (EC50) | 2.1 (Partial Agonist)[3] | - | 0.8 (Partial Agonist)[3] |
| Calcium Flux (IC50) | - | 1.8 (Antagonist)[1] | - | |
| Ketanserin | Calcium Flux (IC50) | - | 1.1 (Antagonist)[5] | - |
| Urapidil | cAMP Assay (EC50) | 50 (Agonist) | - | - |
EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition of a response.
Mandatory Visualization
Signaling Pathways
The interaction of this compound with its target receptors can modulate distinct downstream signaling pathways. The following diagram illustrates the canonical signaling cascades for 5-HT1A, 5-HT2A, and D2 receptors.
Figure 1: Canonical signaling pathways for 5-HT1A, 5-HT2A, and D2 receptors.
Experimental Workflows
The following diagrams outline the workflows for the key in vitro assays used to characterize the test compounds.
Figure 2: Workflow for radioligand binding assays.
Figure 3: Generalized workflow for functional cell-based assays.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A, 5-HT2A, and D2 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.
-
Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A), [3H]-Spiperone (for D2).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: 10 µM of a high-affinity, non-labeled ligand for each receptor (e.g., serotonin for 5-HT receptors, haloperidol for D2).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Thaw frozen cell membrane aliquots and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
Add 150 µL of the diluted cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold wash buffer.
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay (for Gi/s-coupled receptors like 5-HT1A and D2)
Objective: To determine the functional potency (EC50 for agonists/partial agonists, IC50 for antagonists) of test compounds by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing the human recombinant 5-HT1A or D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor antagonist assays).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Seed the cells into white, opaque multi-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with an equilibration medium containing the cAMP biosensor reagent and incubate for 2 hours at room temperature.[7]
-
For Agonist/Partial Agonist Testing: Add serial dilutions of the test compound to the wells and incubate for 15-20 minutes.
-
For Antagonist Testing (Gi-coupled receptors): Add serial dilutions of the test compound and incubate for 15-20 minutes. Then, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production, and incubate for another 15-20 minutes.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: For agonists, plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50. For antagonists, plot the inhibition of the forskolin-stimulated signal against the compound concentration to determine the IC50.
Calcium Flux Functional Assay (for Gq-coupled receptors like 5-HT2A)
Objective: To determine the functional potency (IC50 for antagonists) of test compounds by measuring changes in intracellular calcium levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT2A receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A known 5-HT2A receptor agonist (e.g., serotonin).
-
Black-walled, clear-bottom 96-well or 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
-
Seed the cells into black-walled, clear-bottom multi-well plates and culture overnight.[9]
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[9]
-
Place the assay plate into the fluorescence plate reader.
-
For Antagonist Testing: The instrument will automatically add serial dilutions of the test compound to the wells and incubate for a pre-determined time. Subsequently, a fixed concentration (e.g., EC80) of the known agonist is added.
-
Record the fluorescence intensity kinetically before and after compound and agonist addition.
-
Data Analysis: The change in fluorescence upon agonist addition is measured. Plot the inhibition of the agonist-induced calcium flux against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.[10]
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GloSensor™ cAMP Assay Protocol [france.promega.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Benzazepine Vaptans: A Comparative Guide to their Quantitative Structure-Pharmacokinetic Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of key benzazepine derivatives, focusing on the vasopressin receptor antagonists tolvaptan, lixivaptan, and mozavaptan. Understanding the quantitative structure-pharmacokinetic relationships (QSPkR) of these compounds is crucial for the rational design and development of new therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Pharmacokinetic and Physicochemical Data
The following tables summarize the key pharmacokinetic parameters and physicochemical properties of tolvaptan, lixivaptan, and mozavaptan. These values have been compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as species, dose, and route of administration.
Table 1: Physicochemical Properties of Selected Benzazepine Derivatives
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Tolvaptan | N-(4-{[(5R,S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}phenyl)-2-methylbenzamide | C₂₆H₂₅ClN₂O₃ | 448.94 | >3.7 |
| Lixivaptan | N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1][2]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | C₂₇H₂₁ClFN₃O₂ | 473.93 | 4.8 |
| Mozavaptan | N-[4-(5-dimethylamino-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]-2-methylbenzamide | C₂₇H₂₉N₃O₂ | 427.54 | N/A |
Table 2: Comparative Pharmacokinetic Parameters of Benzazepine Derivatives (Human Data)
| Parameter | Tolvaptan | Lixivaptan | Mozavaptan |
| Dose | 15 - 60 mg (oral) | 50 - 200 mg (oral) | 30 mg (oral) |
| Tmax (hours) | 2 - 4 | 1 - 2 | ~2 |
| Cmax (ng/mL) | 225 - 417 | N/A | ~130 |
| AUC (ng·h/mL) | 2300 - 3530 | N/A | ~800 |
| Half-life (t½, hours) | ~12 | ~11 | ~10 |
| Bioavailability (%) | ~40 | N/A | N/A |
| Protein Binding (%) | >99 | N/A | N/A |
Table 3: Comparative Pharmacokinetic Parameters of Benzazepine Derivatives (Rat Data)
| Parameter | Tolvaptan | Lixivaptan | Mozavaptan |
| Dose | 10 mg/kg (oral) | 0.5% in diet | 3 mg/kg (oral) |
| Tmax (hours) | ~4 | N/A | ~1 |
| Cmax (ng/mL) | ~400 | N/A | ~230 |
| AUC (ng·h/mL) | ~3000 | N/A | ~1270 |
| Half-life (t½, hours) | ~6 | N/A | ~10.6 |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a benzazepine derivative following oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least one week prior to the experiment in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Formulation: The test compound is formulated in a suitable vehicle for oral administration, such as a suspension in 0.5% methylcellulose or a solution in a co-solvent system like polyethylene glycol 400 (PEG 400) and water.
-
Drug Administration: A single dose of the formulated compound is administered to fasted rats via oral gavage.
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
In Vitro ADME Assays
In vitro assays are crucial for early assessment of a compound's ADME properties.
-
Metabolic Stability Assay (Liver Microsomes):
-
Objective: To determine the intrinsic clearance of a compound by liver enzymes.
-
Method: The test compound is incubated with liver microsomes (human or rat) and NADPH (a cofactor for metabolic reactions) at 37°C. Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
-
-
Plasma Protein Binding Assay (Equilibrium Dialysis):
-
Objective: To determine the fraction of a drug that binds to plasma proteins.
-
Method: The test compound is added to plasma and placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is allowed to reach equilibrium, and the concentration of the compound in the plasma and buffer compartments is measured. The percentage of protein binding is calculated from the difference in concentrations.
-
-
Cell Permeability Assay (Caco-2):
-
Objective: To assess the potential for oral absorption of a compound.
-
Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with properties similar to the intestinal epithelium, are grown on a semi-permeable membrane. The test compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time. The rate of transport is used to predict intestinal permeability.
-
Visualizations
QSPkR Study Workflow
The following diagram illustrates the general workflow for a quantitative structure-pharmacokinetic relationship study, from compound selection to model development.
Benzazepine Vaptan Mechanism of Action
This diagram illustrates the signaling pathway through which benzazepine "vaptan" drugs exert their diuretic effect by antagonizing the vasopressin V2 receptor.
References
Safety Operating Guide
Proper Disposal of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine based on available data for structurally related compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of this compound, a substituted benzopyran derivative. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks and ensure regulatory compliance.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated). | To prevent inhalation of the compound. |
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste.
Primary Disposal Method:
The required method for disposal is to transfer the waste to a licensed hazardous waste disposal facility. These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.
On-Site Neutralization is not recommended without established and validated protocols for this specific compound. Any attempt at neutralization should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's EHS department.
Container Management:
-
Empty containers that are not grossly contaminated should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Thoroughly rinsed containers may be disposed of in the trash or recycled, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Logical Decision-Making for Safe Disposal
The following diagram outlines the logical decision-making process for ensuring the safe and compliant disposal of this chemical waste.
Essential Safety and Operational Guide for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine. The following information is based on established safety practices for handling structurally similar amine compounds and is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.
Hazard Summary
-
Corrosivity: Capable of causing severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction.
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. This guidance is based on standard laboratory practices for similar chemical compounds.[1][2]
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[2] |
| Skin Protection | Chemical-Resistant Gloves, Lab Coat, and Closed-Toe Shoes | Nitrile or neoprene gloves are recommended; consult the manufacturer's chemical resistance guide.[1][2] A fully buttoned lab coat and shoes that cover the entire foot are required.[1][2] |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or for procedures that may generate significant vapors, a NIOSH-approved respirator is necessary.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and to maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2]
2. Preparation and Handling:
-
All work must be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[2]
-
Keep away from heat, sparks, and open flames.[2]
3. Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Emergency Procedures
| Emergency Situation | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[1]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[1]
2. Disposal Workflow:
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
